molecular formula C17H16FN3O4S2 B15586520 LSN 3213128

LSN 3213128

Número de catálogo: B15586520
Peso molecular: 409.5 g/mol
Clave InChI: DSUZLJDXUJUTGI-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LSN 3213128 is a useful research compound. Its molecular formula is C17H16FN3O4S2 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(6-fluoro-1-oxo-2H-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4S2/c18-13-7-10-3-5-19-17(23)12(10)8-14(13)20-27(24,25)16-2-1-15(26-16)21-6-4-11(22)9-21/h1-3,5,7-8,11,20,22H,4,6,9H2,(H,19,23)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUZLJDXUJUTGI-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=C(S2)S(=O)(=O)NC3=C(C=C4C=CNC(=O)C4=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=CC=C(S2)S(=O)(=O)NC3=C(C=C4C=CNC(=O)C4=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

LSN 3213128 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of LSN 3213128

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a novel, selective, nonclassical, and orally bioavailable antifolate agent with potent anti-neoplastic properties.[1][2][3] Its mechanism of action is centered on the targeted inhibition of a key enzyme within the de novo purine (B94841) biosynthetic pathway, a metabolic route frequently upregulated in cancer to sustain rapid proliferation.[2][4][5] This document provides a detailed technical overview of the molecular mechanism of this compound, summarizing its effects on cellular signaling, presenting key quantitative data, and outlining the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of AICARFT

The primary molecular target of this compound is 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT).[1][2] AICARFT is one of two enzymatic domains of the bifunctional protein ATIC (AICARFT/IMP cyclohydrolase), which catalyzes the final two steps in the de novo synthesis of inosine (B1671953) monophosphate (IMP), the precursor to all purine nucleotides.[6][7][8]

This compound acts as a potent, folate-competitive inhibitor of the AICARFT domain.[4][9] By binding to the enzyme, it specifically blocks the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP, also known as AICAR) into N-formyl-AICAR (FAICAR).[2] This inhibition leads to two critical downstream consequences:

  • A profound and dose-dependent accumulation of the substrate, ZMP.[1][2][4]

  • A depletion of the downstream purine nucleotide pool, thereby starving cancer cells of the essential building blocks for DNA and RNA synthesis.[2][6]

The compound is highly selective for AICARFT, showing minimal activity against other folate-dependent enzymes such as thymidylate synthase (TS), SHMT1, MTHFD1, MTHFD2, and MTHFD2L.[4][10]

cluster_pathway De Novo Purine Biosynthesis (Terminal Steps) cluster_enzyme Enzyme: ATIC ZMP AICAR (ZMP) FAICAR FAICAR ZMP->FAICAR 10-formyl-THF AICARFT AICARFT Domain IMP IMP → AMP/GMP FAICAR->IMP IMPCH IMPCH Domain LSN This compound LSN->AICARFT Inhibition

Caption: this compound inhibits the AICARFT domain of the ATIC enzyme.

Downstream Signaling and Anti-neoplastic Effects

The inhibition of AICARFT by this compound triggers a cascade of downstream events that collectively contribute to its anti-tumor activity.

3.1 ZMP-Mediated AMPK Activation The intracellular accumulation of ZMP, a structural analog of adenosine (B11128) monophosphate (AMP), leads to the allosteric activation of AMP-activated protein kinase (AMPK).[4][10] AMPK is a central regulator of cellular energy homeostasis. Its activation typically leads to the inhibition of anabolic processes, including cell growth and proliferation, to conserve energy. However, in some solid tumors where AMPK is already maximally activated due to a hypoxic environment, this may not be the primary driver of anti-tumor activity in vivo.[4][6]

3.2 Purine Depletion and mTORC1 Inhibition The most plausible mechanism for the anti-proliferative effects of this compound is the restriction of purine synthesis.[6] This depletion of essential purines inhibits DNA and RNA synthesis, which is critical for rapidly dividing cancer cells.[2][5] This hypothesis is supported by experiments where the growth-inhibitory effects of this compound were rescued by the addition of hypoxanthine, which can replenish the purine pool via the salvage pathway.[4][10] Furthermore, purine depletion can lead to the inhibition of the mTORC1 signaling pathway, a key promoter of cell growth, in a manner that is independent of AMPK activation.[6]

LSN This compound AICARFT AICARFT Inhibition LSN->AICARFT ZMP ZMP Accumulation AICARFT->ZMP causes Purine De Novo Purine Synthesis Blockade AICARFT->Purine causes AMPK AMPK Activation ZMP->AMPK activates mTORC1 mTORC1 Inhibition Purine->mTORC1 leads to Proliferation Tumor Cell Proliferation & Growth Inhibition Purine->Proliferation starves AMPK->mTORC1 inhibits mTORC1->Proliferation reduces

Caption: Downstream signaling effects following AICARFT inhibition by this compound.

Quantitative Data Summary

The potency of this compound has been characterized through various in vitro assays.

Table 1: Potency and Efficacy of this compound

Parameter Description Value Reference
IC₅₀ (Enzyme) 50% inhibitory concentration against AICARFT enzyme 16 nM [1][3][4]
IC₅₀ (Cells) 50% inhibitory concentration in cell-based assays 19 nM [3]
EC₅₀ (ZMP) 50% effective concentration for ZMP accumulation in NCI-H460 cells (low-folate medium) 8 nM [1]

| EC₅₀ (ZMP) | 50% effective concentration for ZMP accumulation in NCI-H460 cells (standard RPMI medium) | 356 nM |[1] |

Table 2: Anti-proliferative Activity (GI₅₀)

Cell Line Cancer Type GI₅₀ (Standard RPMI Medium) Reference
MDA-MB-231met2 Triple-Negative Breast Cancer 44 nM [1]

| NCI-H460 | Non-Small Cell Lung Cancer | 3470 nM |[1] |

Experimental Protocols

The characterization of this compound involved a series of standard and specialized assays. Below is a representative, generalized protocol for a key cell-based experiment based on published literature.[1][2][4]

5.1 Protocol: Cell-Based ZMP Accumulation Assay

  • Objective: To quantify the dose-dependent accumulation of intracellular ZMP in cancer cells following treatment with this compound.

  • Cell Lines: NCI-H460 or MDA-MB-231met2.

  • Materials:

    • Complete cell culture medium (e.g., RPMI 1640) with 10% FBS.

    • This compound stock solution in DMSO.

    • 96-well cell culture plates.

    • Methanol (B129727) (ice-cold).

    • LC-MS/MS system for metabolite analysis.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include a DMSO-only vehicle control.

    • Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

    • Metabolite Extraction:

      • Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

      • Add 100 µL of ice-cold 80% methanol to each well to lyse the cells and precipitate proteins.

      • Incubate at -20°C for 30 minutes.

    • Sample Preparation: Centrifuge the plates to pellet cell debris. Collect the supernatant containing the metabolites.

    • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection and quantification of ZMP.

    • Data Analysis: Normalize the ZMP signal to an internal standard and/or cell number. Plot the ZMP concentration against the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay Enzymatic Assay (Recombinant AICARFT) - Determine IC₅₀ SelectivityAssay Selectivity Panel (TS, SHMT1, MTHFD2, etc.) - Confirm Target Specificity ZMP_Assay ZMP Accumulation Assay - Determine EC₅₀ - Confirm Target Engagement EnzymeAssay->ZMP_Assay SelectivityAssay->ZMP_Assay Prolif_Assay Proliferation Assay (e.g., CellTiter-Glo) - Determine GI₅₀ ZMP_Assay->Prolif_Assay Rescue_Expt Rescue Experiment (Hypoxanthine Addition) - Validate MoA Prolif_Assay->Rescue_Expt PK_Study Pharmacokinetics Study - Assess Oral Bioavailability Rescue_Expt->PK_Study Xenograft Tumor Xenograft Model (e.g., MDA-MB-231met2) - Evaluate Anti-Tumor Efficacy PK_Study->Xenograft PD_Study Pharmacodynamics Study (Tumor ZMP Levels) - Confirm In Vivo Target Inhibition Xenograft->PD_Study

Caption: A generalized experimental workflow for the characterization of this compound.

Conclusion

This compound is a potent and selective inhibitor of AICARFT, a critical enzyme in the de novo purine biosynthesis pathway. Its mechanism of action, involving the blockade of purine production and subsequent inhibition of cancer cell proliferation, has been well-characterized through enzymatic, cell-based, and in vivo studies.[2][4][10] The robust elevation of the biomarker ZMP upon treatment confirms target engagement.[4] These findings establish this compound as a promising therapeutic agent for cancers that are highly dependent on de novo purine synthesis.[4][6]

References

LSN3213128: A Technical Whitepaper on a Novel Antifolate Inhibitor of AICARFT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSN3213128 is a potent, selective, and orally bioavailable nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a critical enzyme in the de novo purine (B94841) biosynthetic pathway.[1][2][3] By inhibiting AICARFT, LSN3213128 disrupts the synthesis of purines essential for DNA and RNA replication, leading to anti-proliferative effects in cancer cells. This document provides an in-depth technical overview of LSN3213128, including its mechanism of action, key experimental data, and detailed protocols for its preclinical evaluation.

Introduction

The de novo purine biosynthetic pathway is frequently upregulated in various cancers to meet the high demand for nucleotides required for rapid cell division.[2][4] This makes the enzymes in this pathway attractive targets for anticancer therapies. LSN3213128, with the chemical name N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide, was identified as a potent and selective inhibitor of AICARFT, the enzyme responsible for the final two steps in the synthesis of inosine (B1671953) monophosphate (IMP).[2] Preclinical studies have demonstrated its ability to inhibit tumor growth in various cancer models, highlighting its potential as a therapeutic agent.[1][3]

Mechanism of Action

LSN3213128 acts as a competitive inhibitor of the folate-dependent AICARFT enzyme.[1] Inhibition of AICARFT leads to the intracellular accumulation of its substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP).[1][2] This accumulation has two major downstream effects:

  • Inhibition of Purine Synthesis: The blockage of the pathway leads to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, thereby halting cell proliferation.

  • Activation of AMPK: ZMP is an analogue of adenosine (B11128) monophosphate (AMP) and can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] AMPK activation can lead to the inhibition of anabolic pathways, such as cell growth and proliferation.

The anti-proliferative effects of LSN3213128 are dependent on cellular folate levels, with higher efficacy observed in low-folate conditions.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for LSN3213128 from preclinical studies.

Table 1: In Vitro Potency of LSN3213128

Assay TypeTarget/Cell LineMedium ConditionIC50 / GI50 (nM)
Enzyme InhibitionAICARFT-16
Cell ProliferationNCI-H460Standard RPMI3470
Cell ProliferationMDA-MB-231Standard RPMI44
ZMP AccumulationNCI-H460Low-folate8 (EC50)
ZMP AccumulationNCI-H460Standard RPMI356 (EC50)

Data sourced from Medchemexpress.[3]

Table 2: In Vivo Antitumor Activity of LSN3213128 in a Mouse MDA-MB-231met2 Xenograft Model

DosageAdministration RouteDosing ScheduleOutcome
30-60 mg/kgOral (p.o.)Twice daily for 22 daysInhibition of tumor growth

Data sourced from Medchemexpress.[3]

Experimental Protocols

AICARFT Enzyme Inhibition Assay

Objective: To determine the in vitro potency of LSN3213128 in inhibiting the AICARFT enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human AICARFT is purified. The substrate, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), and the cofactor, 10-formyl-tetrahydrofolate, are prepared in an appropriate assay buffer.

  • Compound Preparation: LSN3213128 is serially diluted in DMSO to generate a range of concentrations.

  • Assay Reaction: The enzymatic reaction is initiated by mixing the enzyme, substrates, and varying concentrations of LSN3213128 in a 96-well plate. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).

  • Detection: The product of the reaction, formyl-AICAR (FAICAR), or the depletion of the cofactor is measured. This can be done using various methods, such as a coupled enzyme assay where the product of the AICARFT reaction is used by a second enzyme to produce a detectable signal (e.g., spectrophotometric or fluorometric).

  • Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of LSN3213128 on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., NCI-H460, MDA-MB-231) are cultured in standard cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. For folate-dependent studies, cells can be cultured in custom low-folate medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: LSN3213128 is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a suitable assay, such as the AlamarBlue assay. The AlamarBlue reagent is added to the wells, and after a short incubation, the fluorescence is read using a plate reader.

  • Data Analysis: The fluorescence readings are normalized to the vehicle control. The GI50 (concentration for 50% growth inhibition) is calculated by fitting the dose-response data to a nonlinear regression model.

In Vivo Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of LSN3213128.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., MDA-MB-231met2) are subcutaneously injected into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

  • Drug Administration: LSN3213128 is formulated for oral administration and given to the treatment groups at specified doses and schedules (e.g., 30-60 mg/kg, twice daily). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.

  • Biomarker Analysis: At the end of the study, tumors can be harvested to measure the levels of ZMP and other biomarkers to confirm target engagement.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (% TGI) is calculated to assess the efficacy of the treatment.

Visualizations

Signaling Pathway of LSN3213128 Action```dot

LSN3213128_Mechanism LSN3213128 LSN3213128 AICAR AICAR LSN3213128->AICAR Inhibits AICARFT_inhibition_point LSN3213128->AICARFT_inhibition_point ZMP ZMP AICAR->ZMP Accumulates as AMPK AMPK ZMP->AMPK Activates CellGrowth CellGrowth AMPK->CellGrowth Leads to Purines Purines Purines->CellGrowth Required for FAICAR FAICAR

Caption: Workflow for the in vivo xenograft study.

References

An In-depth Technical Guide to LSN3213128: A Potent and Selective AICARFT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSN3213128 is a novel, potent, and selective nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway. By inhibiting AICARFT, LSN3213128 disrupts the production of purine nucleotides, which are essential for DNA and RNA synthesis. This mechanism leads to the accumulation of the substrate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The inhibition of purine synthesis and subsequent cellular effects make LSN3213128 a promising candidate for anticancer therapy, particularly in rapidly proliferating tumors with a high demand for nucleotides. This guide provides a comprehensive overview of the technical details of LSN3213128, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Mechanism of Action

LSN3213128 is a nonclassical antifolate, meaning it does not require polyglutamation for its activity, and it is orally bioavailable.[1] It specifically targets the AICARFT catalytic site of the bifunctional enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase).[2][3] AICARFT is responsible for the formylation of ZMP to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), a crucial step in the de novo synthesis of purines.[4]

Inhibition of AICARFT by LSN3213128 leads to two primary downstream effects:

  • Depletion of Purine Nucleotides: By blocking the pathway, LSN3213128 reduces the pool of available purine nucleotides (adenosine and guanosine), which are essential building blocks for DNA and RNA. This directly inhibits cell proliferation, particularly in cancer cells which have a high rate of replication.[4]

  • Accumulation of ZMP: The blockage of the AICARFT enzyme results in a significant intracellular accumulation of its substrate, ZMP.[1][2] ZMP is a structural analog of AMP and can allosterically activate AMPK.[2] The activation of AMPK can lead to the inhibition of anabolic pathways, such as protein synthesis through the mTOR pathway, and the promotion of catabolic processes to restore cellular energy balance.[2]

The antitumor activity of LSN3213128 is primarily attributed to the restriction of purines, as demonstrated by rescue experiments where the addition of hypoxanthine (B114508) (a purine salvage pathway substrate) can reverse the growth inhibitory effects in purine salvage-proficient cell lines.[2][3]

Signaling Pathway Diagram

AICARFT_Inhibition_Pathway cluster_purine De Novo Purine Synthesis cluster_downstream Downstream Effects PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR (ZMP) SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR AICARFT (ATIC) AMPK AMPK AICAR->AMPK Activates IMP IMP FAICAR->IMP IMPCH (ATIC) Purines Purine Nucleotides (ATP, GTP) IMP->Purines CellGrowth Cell Growth & Proliferation Purines->CellGrowth Required for LSN3213128 LSN3213128 AICARFT_node LSN3213128->AICARFT_node mTOR mTOR Signaling AMPK->mTOR Inhibits mTOR->CellGrowth Promotes

Caption: Inhibition of AICARFT by LSN3213128 in the de novo purine synthesis pathway.

Quantitative Data

The following tables summarize the key quantitative data for LSN3213128 from preclinical studies.

Table 1: In Vitro Potency and Cellular Activity
ParameterCell Line / EnzymeConditionValueReference
IC50 Human AICARFT (enzyme)-16 nM[5][6][7]
IC50 Human AICARFT (in cells)-19 nM[6]
GI50 NCI-H460Standard RPMI Medium3470 nM[5]
GI50 MDA-MB-231Standard RPMI Medium44 nM[5]
EC50 (ZMP Accumulation)NCI-H460Low-folate Medium8 nM[5]
EC50 (ZMP Accumulation)NCI-H460Standard RPMI Medium356 nM[5]
Table 2: In Vivo Antitumor Efficacy
Animal ModelTreatmentDosing ScheduleOutcomeReference
MDA-MB-231met2 XenograftLSN3213128 (30 mg/kg, p.o.)Twice daily for 22 daysTumor growth inhibition[5]
MDA-MB-231met2 XenograftLSN3213128 (60 mg/kg, p.o.)Twice daily for 22 daysTumor growth inhibition[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of LSN3213128 are provided below.

AICARFT Enzyme Inhibition Assay

This protocol is a representative method for determining the in vitro potency of inhibitors against the AICARFT enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of LSN3213128 against purified human AICARFT.

Materials:

  • Purified recombinant human AICARFT enzyme

  • LSN3213128 (or other test compounds)

  • AICAR (ZMP) substrate

  • 10-formyl-tetrahydrofolate (10-CHO-THF) co-substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at a suitable wavelength (e.g., 295 nm for IMP formation)

Procedure:

  • Prepare a stock solution of LSN3213128 in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the LSN3213128 stock solution in the assay buffer to create a range of test concentrations.

  • In a 96-well plate, add the diluted LSN3213128 solutions to the appropriate wells. Include wells with vehicle only (e.g., DMSO) as a positive control (no inhibition) and wells with no enzyme as a negative control (background).

  • Add the AICARFT enzyme to all wells except the negative control wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of the substrates, AICAR and 10-CHO-THF, to all wells.

  • Immediately place the plate in a microplate reader and monitor the increase in absorbance over time at the appropriate wavelength. The rate of the reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percent inhibition for each concentration of LSN3213128 relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the LSN3213128 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., AlamarBlue or CellTiter-Glo)

This protocol outlines a general method for assessing the effect of LSN3213128 on the proliferation of cancer cell lines.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of LSN3213128 in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H460, MDA-MB-231met2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

  • LSN3213128

  • 96-well cell culture plates

  • Cell viability reagent (e.g., AlamarBlue or CellTiter-Glo)

  • Microplate reader (fluorescence or luminescence)

Procedure:

  • Harvest and count cells, then seed them into 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Prepare serial dilutions of LSN3213128 in complete cell culture medium.

  • Remove the existing medium from the cell plates and add the medium containing the various concentrations of LSN3213128. Include vehicle-only wells as a control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

  • Measure the fluorescence or luminescence signal using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of growth inhibition against the logarithm of the LSN3213128 concentration and determine the GI50 value using a suitable curve-fitting model.

ZMP Accumulation Assay

This protocol describes a method to quantify the intracellular accumulation of ZMP following treatment with an AICARFT inhibitor.

Objective: To measure the half-maximal effective concentration (EC50) of LSN3213128 for inducing ZMP accumulation in cells.

Materials:

  • Cancer cell lines

  • Cell culture medium (standard and low-folate as required)

  • LSN3213128

  • Cell lysis buffer (e.g., perchloric acid or methanol-based)

  • High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS) system

  • ZMP standard

Procedure:

  • Plate cells in multi-well plates and allow them to adhere.

  • Treat the cells with a range of concentrations of LSN3213128 for a specified time.

  • After treatment, wash the cells with ice-cold PBS and then lyse the cells using a suitable extraction buffer.

  • Collect the cell lysates and centrifuge to pellet any debris.

  • Analyze the supernatant for ZMP levels using a validated LC-MS/MS method.

  • Quantify the ZMP concentration in each sample by comparing it to a standard curve generated with known concentrations of ZMP.

  • Normalize the ZMP levels to the total protein concentration or cell number for each sample.

  • Plot the normalized ZMP levels against the logarithm of the LSN3213128 concentration and fit the data to determine the EC50 value.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the antitumor efficacy of LSN3213128 in a murine xenograft model.

Objective: To assess the ability of LSN3213128 to inhibit tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line (e.g., MDA-MB-231met2)

  • LSN3213128

  • Vehicle for drug formulation

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Subcutaneously implant a suspension of cancer cells into the flank of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Administer LSN3213128 (e.g., by oral gavage) to the treatment group according to the specified dosing schedule. The control group receives the vehicle only.

  • Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

  • Compare the tumor growth curves between the treatment and control groups to evaluate the antitumor efficacy of LSN3213128.

Mandatory Visualizations

Experimental and Logical Workflows

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay AICARFT Enzyme Inhibition Assay CellProlif Cell Proliferation Assay EnzymeAssay->CellProlif Identifies potent inhibitors for cellular testing ZMP_Assay ZMP Accumulation Assay CellProlif->ZMP_Assay Confirms on-target effect in cells WesternBlot Western Blot (AMPK Activation) ZMP_Assay->WesternBlot Investigates downstream signaling effects Xenograft Xenograft Tumor Model WesternBlot->Xenograft Promising cellular activity leads to in vivo studies PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD Correlates efficacy with drug exposure and target engagement

Caption: A logical workflow for the preclinical evaluation of LSN3213128.

Conclusion

LSN3213128 is a highly potent and selective inhibitor of AICARFT with demonstrated antitumor activity in preclinical models. Its mechanism of action, involving the dual effects of purine depletion and ZMP-mediated AMPK activation, provides a strong rationale for its development as an anticancer agent. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug developers interested in further investigating and characterizing LSN3213128 and other AICARFT inhibitors. The detailed experimental methodologies provide a foundation for the replication and extension of these key studies, facilitating the continued exploration of this promising therapeutic strategy.

References

An In-depth Technical Guide to LSN 3213128: A Potent and Selective Inhibitor of the De Novo Purine Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LSN 3213128, a novel and selective nonclassical antifolate that potently inhibits aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine (B94841) synthesis pathway. By targeting this pathway, which is often upregulated in cancerous cells to meet the high demand for nucleotides, this compound demonstrates significant anti-proliferative and anti-tumor activity. This document details the mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent inhibitor of AICARFT, the enzyme responsible for the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to formyl-AICAR (FAICAR), a crucial step in the de novo synthesis of purines.[1][2][3] Inhibition of AICARFT by this compound leads to the intracellular accumulation of the substrate 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[1][2][3] This accumulation disrupts the purine biosynthetic pathway, leading to a depletion of the purine nucleotides necessary for DNA and RNA synthesis, thereby inhibiting cell proliferation and tumor growth.[1][3] While ZMP is known to activate AMP-activated protein kinase (AMPK), studies with this compound in solid tumors suggest that its anti-tumor activity may be primarily driven by purine restriction, independent of AMPK activation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and in vivo studies.

ParameterValueCell Lines/ConditionsReference
AICARFT IC50 16 nMEnzymatic Assay[2]
Selectivity >100 µMAgainst TS, SHMT1, MTHFD1, MTHFD2, MTHFD2L[4]

Table 1: In Vitro Enzymatic Activity of this compound

Cell LineTreatmentEffect on ZMP LevelsReference
NCI-H460This compoundDose-dependent increase[1]
MDA-MB-231met2This compoundDose-dependent increase[1]

Table 2: In Vivo Effect of this compound on Intratumoral ZMP Levels in Xenograft Models

Cell LineThis compound Concentration% ViabilityAssayReference
NCI-H460Dose-dependentInhibition of growthAlamar Blue[5]
MDA-MB-231met2Dose-dependentInhibition of growthAlamar Blue[5]

Table 3: In Vitro Cell Viability Following this compound Treatment

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

purine_synthesis_pathway cluster_purine De Novo Purine Synthesis cluster_effects Downstream Effects PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR (ZMP) SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR AICARFT IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP Purine_depletion Purine Nucleotide Depletion LSN3213128 This compound LSN3213128->inhibition AICAR_label inhibition->AICAR_label Proliferation_inhibition Inhibition of Cell Proliferation & Tumor Growth Purine_depletion->Proliferation_inhibition

Caption: this compound inhibits AICARFT in the de novo purine synthesis pathway.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation enzyme_assay AICARFT Enzymatic Inhibition Assay cell_culture NCI-H460 & MDA-MB-231met2 Cell Culture LSN3213128_invitro This compound enzyme_assay->LSN3213128_invitro Determine IC50 viability_assay Cell Viability Assays (Alamar Blue / Crystal Violet) cell_culture->viability_assay zmp_quant Intracellular ZMP Quantification (LC-MS/MS) cell_culture->zmp_quant LSN3213128_invitro->viability_assay Treat cells LSN3213128_invitro->zmp_quant Treat cells xenograft Tumor Xenograft Model (NCI-H460 / MDA-MB-231met2) treatment Oral Administration of This compound xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement zmp_analysis Intratumoral ZMP Analysis (LC-MS/MS) treatment->zmp_analysis

Caption: Experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

AICARFT Enzyme Inhibition Assay

A detailed protocol for the specific AICARFT enzyme inhibition assay used for this compound is proprietary and not publicly available. However, a general protocol for such an assay would involve the following steps:

  • Reagents and Materials:

    • Purified recombinant human AICARFT enzyme.

    • AICAR (substrate).

    • 10-formyl-tetrahydrofolate (co-substrate).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).

    • This compound stock solution (in DMSO).

    • Detection reagent (e.g., a coupled enzyme system that produces a detectable signal upon IMP formation).

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a microplate, add the AICARFT enzyme to each well.

    • Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding a mixture of AICAR and 10-formyl-tetrahydrofolate to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a quenching solution).

    • Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assays

a) Alamar Blue Assay

  • Cell Seeding: Seed NCI-H460 or MDA-MB-231met2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 72 hours).

  • Reagent Addition: Add Alamar Blue reagent to each well at 10% of the total volume.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

b) Crystal Violet Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Alamar Blue assay protocol.

  • Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the fixed cells with water and stain with 0.5% crystal violet solution for 20 minutes at room temperature.

  • Washing: Thoroughly wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add a solubilization solution (e.g., 10% acetic acid or methanol) to each well and incubate on a shaker for 15 minutes to dissolve the stain.

  • Measurement: Measure the absorbance at ~590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Intracellular ZMP Quantification by LC-MS/MS

A specific, validated protocol for ZMP quantification in the context of this compound studies is not publicly detailed. A general approach would be as follows:

  • Cell Lysis and Metabolite Extraction:

    • Culture and treat cells with this compound as described for the viability assays.

    • After treatment, rapidly wash the cells with ice-cold PBS.

    • Lyse the cells and extract metabolites using a cold extraction solvent (e.g., 80% methanol).

    • Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

    • Dry the supernatant under vacuum or nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate ZMP from other cellular components using an appropriate LC column and gradient.

    • Detect and quantify ZMP using multiple reaction monitoring (MRM) mode on the mass spectrometer, using specific precursor-product ion transitions for ZMP.

    • Use a stable isotope-labeled internal standard for ZMP to ensure accurate quantification.

    • Generate a standard curve with known concentrations of ZMP to quantify the absolute amount in the cell extracts.

    • Normalize the ZMP levels to the cell number or total protein concentration.

Conclusion

This compound is a promising anti-cancer agent that effectively targets the de novo purine synthesis pathway through potent and selective inhibition of AICARFT. Its mechanism of action, leading to the accumulation of ZMP and subsequent purine starvation, has been well-characterized in preclinical models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further investigating this compound or similar inhibitors of this critical metabolic pathway. The provided visualizations offer a clear understanding of the compound's role in the purine synthesis pathway and the experimental approaches for its evaluation. Further research into this compound could lead to new therapeutic strategies for cancers that are dependent on the de novo purine synthesis pathway.

References

LSN 3213128: A Technical Guide to a Novel AICARFT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSN 3213128 is a potent, selective, and orally bioavailable nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2] AICARFT is a crucial enzyme in the de novo purine (B94841) biosynthetic pathway, which is often upregulated in cancerous cells to meet the high demand for nucleotides required for proliferation.[2][3] By inhibiting AICARFT, this compound disrupts purine synthesis, leading to the accumulation of the substrate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP) and subsequent anti-proliferative effects in cancer cells.[2][4] This document provides a comprehensive overview of the structure, properties, mechanism of action, and preclinical anti-tumor activity of this compound.

Core Properties and Structure

This compound, with the chemical name N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide, is a novel small molecule with significant potential in oncology research.[2]

PropertyValueSource
CAS Number 1941211-99-9[1]
Molecular Formula C17H16FN3O4S2[1]
Molecular Weight 409.46 g/mol [1]
Appearance Off-white to pink solid[1]
Solubility DMSO: 83.33 mg/mL (203.51 mM)[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by specifically targeting AICARFT, a folate-dependent enzyme in the purine biosynthesis pathway.[4] Inhibition of AICARFT leads to a significant increase in intracellular ZMP levels.[4][5] The accumulation of ZMP is associated with the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which can contribute to the observed growth inhibition in cancer cells.[4][5]

Figure 1. this compound mechanism of action and downstream signaling.

In Vitro and In Vivo Efficacy

This compound has demonstrated potent inhibitory activity against AICARFT and significant anti-proliferative effects in various cancer cell lines.

Enzyme Inhibition and Cellular Potency
ParameterValueCell Line/ConditionSource
AICARFT IC50 16 nMEnzyme Assay[1][4]
Cellular IC50 19 nM-[6]
NCI-H460 GI50 3470 nMStandard RPMI medium[1]
MDA-MB-231 GI50 44 nMStandard RPMI medium[1]
NCI-H460 ZMP EC50 8 nMLow-folate medium[1]
NCI-H460 ZMP EC50 356 nMStandard RPMI medium[1]
In Vivo Anti-Tumor Activity

Oral administration of this compound has been shown to inhibit tumor growth in xenograft models.

Animal ModelDosageAdministrationOutcomeSource
Mouse MDA-MB-231met2 xenograft30-60 mg/kgp.o., twice daily for 22 daysTumor growth inhibition[1]
Mouse NCI-H460 xenograft-Oral administrationTumor growth inhibition[4]
Syngeneic A9 tumor model-Oral administrationTumor growth inhibition[4]

Experimental Protocols

The following are summaries of key experimental methodologies used in the characterization of this compound, based on published literature.

AICARFT Inhibition Assay
  • Objective: To determine the in vitro inhibitory potency of this compound against the AICARFT enzyme.

  • Methodology: The assay measures the conversion of AICAR to FAICAR by recombinant human AICARFT. The reaction is typically initiated by the addition of the enzyme to a mixture containing AICAR, a folate co-substrate, and varying concentrations of the inhibitor. The reaction is quenched, and the product is quantified using methods such as HPLC or mass spectrometry to determine the IC50 value.

Cell Proliferation Assay (GI50 Determination)
  • Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

  • Methodology: Cancer cells (e.g., NCI-H460, MDA-MB-231) are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 7 days). Cell viability is then measured using a colorimetric assay such as Alamar Blue or MTT. The GI50, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

ZMP Accumulation Assay (EC50 Determination)
  • Objective: To quantify the cellular target engagement by measuring the accumulation of ZMP following this compound treatment.

  • Methodology: Cells are treated with various concentrations of this compound. After incubation, intracellular metabolites are extracted, and the levels of ZMP are quantified using LC-MS/MS. The EC50, the concentration that produces 50% of the maximal ZMP accumulation, is then determined.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology: Human cancer cells (e.g., MDA-MB-231met2) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules. Tumor volume is measured regularly throughout the study. At the end of the study, tumors may be excised for further analysis, such as measuring intratumoral ZMP levels.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Cell_Culture Cancer Cell Culture (e.g., NCI-H460, MDA-MB-231) Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (e.g., Alamar Blue) Treatment->Proliferation_Assay Metabolite_Extraction Metabolite Extraction Treatment->Metabolite_Extraction GI50_Calc Calculate GI50 Proliferation_Assay->GI50_Calc LCMS LC-MS/MS Analysis Metabolite_Extraction->LCMS ZMP_Quant Quantify ZMP Levels LCMS->ZMP_Quant Implantation Implant Tumor Cells in Mice Tumor_Growth Allow Tumor Growth Implantation->Tumor_Growth Dosing Oral Dosing with This compound Tumor_Growth->Dosing Tumor_Measurement Monitor Tumor Volume Dosing->Tumor_Measurement Endpoint Endpoint Analysis Tumor_Measurement->Endpoint

References

LSN 3213128: A Technical Guide to a Novel AICARFT Inhibitor for Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LSN 3213128 is a novel, potent, and selective nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1] As a critical enzyme in the de novo purine (B94841) biosynthetic pathway, AICARFT is a key target in cancer therapy due to the increased demand for purines in rapidly proliferating cancer cells.[1][2] This technical guide provides an in-depth overview of the discovery and preclinical development of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its anticancer effect by specifically inhibiting the AICARFT domain of the bifunctional enzyme aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase (ATIC).[2] This inhibition blocks the conversion of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP) to 5-formamidoimidazole-4-carboxamide ribotide (FAICAR), a crucial step in the de novo synthesis of purines.[2] The resulting intracellular accumulation of ZMP leads to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of cancer cell growth.[1][3] The anti-proliferative effects of this compound can be reversed by the addition of hypoxanthine (B114508) in cell lines with a functional purine salvage pathway, confirming its specific on-target activity.[3][4]

Signaling Pathway

purine_biosynthesis cluster_purine De Novo Purine Biosynthesis cluster_inhibition Mechanism of this compound Intermediates_1 ... ZMP ZMP (5-aminoimidazole-4-carboxamide ribonucleotide) Intermediates_1->ZMP FAICAR FAICAR (5-formamidoimidazole-4-carboxamide ribotide) ZMP->FAICAR AICARFT (ATIC) ZMP_acc ZMP Accumulation Intermediates_2 ... FAICAR->Intermediates_2 IMPCH (ATIC) LSN3213128 This compound IMP IMP (Inosine 5'-monophosphate) Intermediates_2->IMP Purines Purines (DNA, RNA) IMP->Purines LSN3213128->ZMP Inhibits AICARFT AMPK AMPK Activation ZMP_acc->AMPK CellGrowth Cell Growth Inhibition AMPK->CellGrowth

Caption: De Novo Purine Biosynthesis Pathway and this compound Inhibition.

Quantitative Data Summary

In Vitro Potency and Efficacy
ParameterCell LineConditionValueReference
AICARFT Inhibition (IC50) -Enzymatic Assay16 nM[3]
Cell Growth Inhibition (GI50) NCI-H460 (Lung Cancer)RPMI Media3,470 nM[4]
MDA-MB-231met2 (Breast Cancer)RPMI Media88 nM[4]
A9 (Murine Sarcoma)RPMI Media230 nM[4]
In Vivo Pharmacokinetics in Mice
ParameterDoseRouteValueReference
Cmax 10 mg/kgOral4567 ± 559 nM[4]
Unbound Cmax 10 mg/kgOral251 ± 31 nM[4]
AUC 10 mg/kgOral20222 ± 4518 nM*hr[4]
Half-life (t1/2) 10 mg/kgOral2.4 ± 0.3 h[4]
Bioavailability 1 mg/kgIV24.6 ± 4.6%[4]
In Vivo Efficacy in Xenograft Models
Tumor ModelDoseEffectReference
NCI-H460 (Lung Cancer) 30 or 100 mg/kgAnti-proliferative effects[5]
A9 (Murine Sarcoma) 100 mg/kgAnti-proliferative effects[5]
MDA-MB-231met2 (Breast Cancer) 30 and 60 mg/kgAnti-proliferative effects[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the development of this compound are not fully available in the public domain. However, the methodologies can be summarized as follows based on the published literature.

Enzyme Inhibition Assay (AICARFT)

The inhibitory activity of this compound against AICARFT was likely determined using a biochemical assay. This would typically involve incubating the purified ATIC enzyme with its substrate ZMP and the cofactor N10-formyl-tetrahydrofolate in the presence of varying concentrations of this compound. The rate of product formation (FAICAR) would be measured, for instance, by spectrophotometry or mass spectrometry, to calculate the IC50 value.

Cell Proliferation Assay

The anti-proliferative effects of this compound on cancer cell lines such as NCI-H460, MDA-MB-231met2, and A9 were assessed. This was likely performed using a standard method like the Alamar Blue assay. Cells would be seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 7 days). Cell viability would then be measured by adding the Alamar Blue reagent and quantifying the fluorescence, which is proportional to the number of living cells. For rescue experiments, cells would be co-treated with this compound and hypoxanthine.[3][4]

Western Blot Analysis

To investigate the effect of this compound on the AMPK signaling pathway, western blot analysis would be employed. Cancer cells would be treated with this compound for a specified time, after which cell lysates would be prepared. Proteins would be separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, and other relevant proteins.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound was evaluated in murine xenograft models.[1] This involves subcutaneously implanting human or murine cancer cells into immunodeficient mice. Once tumors reach a certain size, mice are randomized into vehicle control and treatment groups. This compound would be administered orally at specified doses and schedules.[5] Tumor volume would be measured regularly to assess tumor growth inhibition. At the end of the study, tumors can be excised for analysis of biomarkers such as ZMP, AICAR, and SAICAR levels.[5]

Pharmacokinetic Analysis

To determine the pharmacokinetic properties of this compound, the compound would be administered to mice either orally or intravenously.[4] Blood samples would be collected at various time points post-dosing. The concentration of this compound in the plasma would be quantified using a sensitive analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry). These data would then be used to calculate key pharmacokinetic parameters such as Cmax, AUC, half-life, and bioavailability.[4]

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_candidate Drug Candidate EnzymeAssay Enzyme Inhibition Assay (AICARFT IC50) CellProlif Cell Proliferation Assays (GI50 in cancer cell lines) EnzymeAssay->CellProlif RescueExp Hypoxanthine Rescue Experiments CellProlif->RescueExp WesternBlot Western Blot Analysis (AMPK Pathway Activation) RescueExp->WesternBlot PK Pharmacokinetic Studies in Mice (Oral & IV) WesternBlot->PK Xenograft Xenograft Efficacy Studies (Tumor Growth Inhibition) PK->Xenograft Biomarker Tumor Biomarker Analysis (ZMP, AICAR, SAICAR levels) Xenograft->Biomarker LSN3213128 This compound LSN3213128->EnzymeAssay

Caption: Preclinical Development Workflow for this compound.

Development Status

This compound has demonstrated significant anti-tumor activity in preclinical models, supporting its evaluation as a potential antineoplastic agent. To date, there is no publicly available information regarding the initiation of clinical trials for this compound. It is considered a promising candidate for clinical development.[4]

References

LSN3213128: A Technical Guide to a Potent Nonclassical Antifolate Inhibitor of AICARFT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSN3213128 is a novel, potent, and selective nonclassical antifolate that targets aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway. By inhibiting AICARFT, LSN3213128 disrupts the production of purines, essential components of DNA and RNA, leading to the suppression of cancer cell proliferation. This technical guide provides an in-depth overview of LSN3213128, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and the current understanding of its potential as an antineoplastic agent.

Introduction

Cancer is characterized by uncontrolled cell proliferation, which creates a high demand for the building blocks of DNA and RNA, including purine and pyrimidine (B1678525) bases. The de novo purine biosynthesis pathway is frequently upregulated in cancer cells to meet this demand, making its constituent enzymes attractive targets for anticancer therapies. Antifolates, which interfere with folate-dependent enzymes in this pathway, have a proven track record as effective oncolytic agents.

LSN3213128 has emerged as a promising, orally bioavailable, nonclassical antifolate with high specificity for AICARFT.[1][2] Its mechanism of action involves the inhibition of AICARFT, leading to a dramatic accumulation of its substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), and subsequent growth inhibition in various cancer cell lines.[1][2] Preclinical studies have demonstrated its efficacy in tumor suppression in xenograft models, highlighting its potential for further development.[1][2]

Mechanism of Action

LSN3213128 acts as a competitive inhibitor of AICARFT, the final enzyme in the de novo purine synthesis pathway, which catalyzes the formylation of ZMP to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR).

The inhibition of AICARFT by LSN3213128 leads to two key downstream events:

  • ZMP Accumulation: The blockage of the pathway causes a significant intracellular buildup of ZMP.[1][2]

  • AMPK Activation: Elevated ZMP levels are known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] Activation of AMPK can lead to the inhibition of cell growth and proliferation.

The antitumor effects of LSN3213128 are dependent on folate levels, and its growth inhibitory effects can be rescued by the addition of hypoxanthine, confirming its mechanism of action through the purine salvage pathway.[3][4]

LSN3213128_Mechanism_of_Action cluster_purine_pathway De Novo Purine Biosynthesis cluster_downstream Downstream Effects Precursors Precursors ZMP ZMP Precursors->ZMP FAICAR FAICAR ZMP->FAICAR AICARFT ZMP_accumulation ZMP Accumulation ZMP->ZMP_accumulation Purines Purines FAICAR->Purines DNA/RNA Synthesis DNA/RNA Synthesis Purines->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Growth_inhibition Growth Inhibition Cell Proliferation->Growth_inhibition LSN3213128 LSN3213128 LSN3213128->FAICAR Inhibits AMPK_activation AMPK Activation ZMP_accumulation->AMPK_activation AMPK_activation->Growth_inhibition

Mechanism of action of LSN3213128.

Quantitative Data

The following tables summarize the key quantitative data for LSN3213128 from in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of LSN3213128

ParameterValueCell Line / ConditionsReference
AICARFT IC50 16 nMEnzymatic Assay[5][6]
Cellular AICARFT IC50 19 nM-[6]
GI50 (NCI-H460) 3470 nMStandard RPMI medium[5]
GI50 (MDA-MB-231) 44 nMStandard RPMI medium[5]
EC50 (ZMP accumulation in NCI-H460) 8 nMLow-folate medium[5]
EC50 (ZMP accumulation in NCI-H460) 356 nMStandard RPMI medium[5]

Table 2: In Vivo Efficacy of LSN3213128

Animal ModelDosageDosing ScheduleOutcomeReference
MDA-MB-231met2 Xenograft 30-60 mg/kgp.o., twice daily for 22 daysTumor growth inhibition[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize LSN3213128.

AICARFT Enzyme Inhibition Assay

A biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of LSN3213128 against the AICARFT enzyme.

  • Reagents: Recombinant human AICARFT, ZMP (substrate), 10-formyl-5,8-dideazafolate (formyl donor), assay buffer, LSN3213128.

  • Procedure:

    • Prepare a reaction mixture containing AICARFT enzyme, ZMP, and the formyl donor in the assay buffer.

    • Add varying concentrations of LSN3213128 to the reaction mixture.

    • Incubate the reaction at a specified temperature for a set period.

    • Stop the reaction and measure the product formation, typically using a spectrophotometric or coupled-enzyme assay.

    • Calculate the percentage of inhibition at each LSN3213128 concentration and determine the IC50 value by fitting the data to a dose-response curve.

AICARFT_Inhibition_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (AICARFT, ZMP, Formyl Donor) Start->Prepare_Reaction_Mix Add_LSN3213128 Add Serial Dilutions of LSN3213128 Prepare_Reaction_Mix->Add_LSN3213128 Incubate Incubate Add_LSN3213128->Incubate Measure_Product Measure Product Formation Incubate->Measure_Product Calculate_IC50 Calculate IC50 Measure_Product->Calculate_IC50 End End Calculate_IC50->End

Workflow for AICARFT enzyme inhibition assay.
Cell Proliferation (GI50) Assay

The half-maximal growth inhibition (GI50) is determined using a cell viability assay, such as the Alamar Blue assay.

  • Materials: Cancer cell lines (e.g., NCI-H460, MDA-MB-231), cell culture medium, LSN3213128, Alamar Blue reagent, 96-well plates.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of LSN3213128.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add Alamar Blue reagent to each well and incubate for a few hours.

    • Measure the fluorescence or absorbance to determine cell viability.

    • Calculate the GI50 value by plotting cell viability against the log of LSN3213128 concentration.

In Vivo Xenograft Studies

The antitumor efficacy of LSN3213128 is evaluated in vivo using tumor xenograft models in immunocompromised mice.

  • Materials: Immunocompromised mice, cancer cell lines (e.g., MDA-MB-231met2), LSN3213128 formulation for oral administration, calipers.

  • Procedure:

    • Subcutaneously implant cancer cells into the flanks of the mice.

    • Allow tumors to grow to a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer LSN3213128 or vehicle control orally according to the specified dosing schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Compare tumor growth between the treatment and control groups to assess efficacy.

Xenograft_Study_Workflow Start Start Implant_Cells Implant Cancer Cells into Mice Start->Implant_Cells Tumor_Growth Allow Tumor Growth Implant_Cells->Tumor_Growth Randomize Randomize Mice into Groups Tumor_Growth->Randomize Treat Administer LSN3213128 or Vehicle Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Analyze Analyze Data and Assess Efficacy Monitor->Analyze End End Analyze->End

References

LSN3213128: A Technical Guide to a Potent and Selective AICARFT Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LSN3213128, a novel, potent, and selective inhibitor of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT). AICARFT is a critical enzyme in the de novo purine (B94841) biosynthesis pathway, which is often upregulated in cancer to meet the high demand for nucleotides required for rapid cell proliferation.[1][2] LSN3213128, a nonclassical antifolate, has demonstrated significant anti-tumor activity in preclinical models, making it a compound of high interest for oncology research and drug development.[1][3]

Core Mechanism of Action

LSN3213128 exerts its therapeutic effect by specifically targeting and inhibiting the enzymatic activity of AICARFT.[1] This enzyme catalyzes the transfer of a formyl group to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), a crucial step in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) and guanosine (B1672433) nucleotides.[4][5] Inhibition of AICARFT by LSN3213128 leads to a disruption of this pathway, resulting in two key downstream events: the depletion of the purine nucleotide pool necessary for DNA and RNA synthesis, and a significant accumulation of the substrate ZMP.[1][6] The elevation of ZMP is a key biomarker of AICARFT inhibition and is thought to contribute to the anti-proliferative effects of the compound, in part through the activation of AMP-activated protein kinase (AMPK).[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for LSN3213128 from published preclinical studies.

Table 1: In Vitro Activity of LSN3213128

ParameterCell LineConditionValueReference
IC50 (AICARFT Enzyme) --16 nM[3][8]
GI50 (Cell Growth) NCI-H460Standard RPMI3470 nM[3]
MDA-MB-231Standard RPMI44 nM[3]
EC50 (ZMP Accumulation) NCI-H460Low-folate medium8 nM[3]
NCI-H460Standard RPMI356 nM[3]

Table 2: In Vivo Efficacy of LSN3213128 in Xenograft Models

Animal ModelTreatmentDosingTumor Growth InhibitionReference
MDA-MB-231met2 XenograftLSN321312830-60 mg/kg, p.o., twice daily for 22 daysSignificant inhibition[3][9]
NCI-H460 XenograftLSN3213128Oral administrationSignificant inhibition[6][7]
A9 (purine salvage deficient) SyngeneicLSN3213128Oral administrationSignificant inhibition[6][7]

Table 3: Pharmacokinetic Properties of LSN3213128 in Mice

ParameterValueReference
Administration 10 mg/kg, oral[7]
Cmax (unbound) 251 ± 31 nM[7]
AUC 20222 ± 4518 nM*hr[7]
Half-life 2.4 ± 0.3 h[7]
Bioavailability 24.6 ± 4.6% (from 1 mg/kg IV)[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams have been generated using the DOT language.

cluster_purine De Novo Purine Biosynthesis cluster_inhibition Mechanism of LSN3213128 PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR (ZMP) SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR AICARFT AICARFT (ATIC) AICAR->AICARFT ZMP_accum ZMP Accumulation AICAR->ZMP_accum IMP IMP FAICAR->IMP AMP_GMP AMP / GMP IMP->AMP_GMP LSN3213128 LSN3213128 LSN3213128->AICARFT AMPK AMPK Activation ZMP_accum->AMPK Purine_dep Purine Depletion Proliferation Tumor Cell Proliferation Purine_dep->Proliferation AMPK->Proliferation

Caption: Signaling pathway of LSN3213128 targeting AICARFT.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay AICARFT Enzymatic Assay (IC50 Determination) Proliferation_Assay Cell Proliferation Assay (Alamar Blue, GI50) Enzyme_Assay->Proliferation_Assay Cell_Culture Cancer Cell Lines (NCI-H460, MDA-MB-231) Cell_Culture->Proliferation_Assay ZMP_Assay ZMP Accumulation Assay (EC50) Cell_Culture->ZMP_Assay Xenograft Xenograft Model Establishment (Athymic Nude Mice) Proliferation_Assay->Xenograft Lead Candidate Dosing Oral Administration of LSN3213128 Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor ZMP Levels) Dosing->PD_Analysis Efficacy Efficacy Assessment (Tumor Growth Inhibition) Tumor_Measurement->Efficacy

References

LSN-3213128: A Technical Whitepaper on Preclinical Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LSN-3213128 is a potent and selective, orally bioavailable, nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2] Preclinical research has demonstrated its ability to induce the accumulation of the substrate ZMP, leading to the activation of AMP-activated protein kinase (AMPK) in vitro and exhibiting significant anti-tumor activity in various cancer models. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying mechanism of action of LSN-3213128.

Introduction

The de novo purine biosynthesis pathway is frequently upregulated in cancer to meet the high demand for nucleotides required for rapid cell proliferation.[1][2] AICARFT, encoded by the ATIC gene, catalyzes the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP) to formyl-AICAR (FAICAR), a crucial step in the synthesis of inosine (B1671953) monophosphate (IMP) and subsequently adenosine (B11128) and guanosine (B1672433) monophosphates. Inhibition of AICARFT presents a promising therapeutic strategy for cancer treatment. LSN-3213128 has emerged as a potent inhibitor of this enzyme, demonstrating significant preclinical anti-tumor efficacy.[1]

Mechanism of Action

LSN-3213128 is a potent inhibitor of the AICARFT catalytic site within the bifunctional enzyme ATIC, with a biochemical IC50 of 16 nM.[1][3] Its inhibitory action leads to the intracellular accumulation of ZMP.[1] In vitro, this accumulation of ZMP is associated with the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] However, in vivo studies have shown that while ZMP levels are robustly elevated in tumors, AMPK activation is not consistently observed, suggesting that the anti-tumor activity in vivo may be primarily driven by purine restriction rather than AMPK-mediated signaling.[4]

LSN-3213128_Mechanism_of_Action cluster_pathway De Novo Purine Synthesis cluster_inhibition Inhibition by LSN-3213128 cluster_downstream Downstream Effects ZMP ZMP AICARFT (ATIC) AICARFT (ATIC) ZMP->AICARFT (ATIC) Substrate FAICAR FAICAR IMP IMP FAICAR->IMP via IMP cyclohydrolase Purines Purines IMP->Purines Purine_depletion Purine Depletion IMP->Purine_depletion AICARFT (ATIC)->FAICAR ZMP_accumulation ZMP Accumulation AICARFT (ATIC)->ZMP_accumulation LSN-3213128 LSN-3213128 LSN-3213128->AICARFT (ATIC) Inhibits Tumor_Growth_Inhibition Tumor Growth Inhibition ZMP_accumulation->Tumor_Growth_Inhibition Purine_depletion->Tumor_Growth_Inhibition

Caption: Mechanism of action of LSN-3213128.

Quantitative Data

In Vitro Potency

LSN-3213128 demonstrates potent inhibition of cell proliferation in various cancer cell lines. The IC50 values are influenced by the folate concentration in the culture medium.

Cell LineAssayIC50 (nM)Notes
Biochemical Assay Enzyme Inhibition16Inhibition of AICARFT enzyme activity.[1][3]
NCI-H460 Alamar Blue3,470In standard RPMI media.[4]
MDA-MB-231met2 Alamar Blue85In standard RPMI media.
In Vivo Anti-Tumor Efficacy

Oral administration of LSN-3213128 resulted in significant tumor growth inhibition in multiple xenograft models.

Tumor ModelHostDosing RegimenOutcome
NCI-H460 Athymic Nude MiceNot specifiedSignificant tumor growth inhibition.[1]
MDA-MB-231met2 Athymic Nude Mice30 and 60 mg/kg, orallySignificant tumor growth inhibition.[5]
A9 (syngeneic) Not specified100 mg/kg, orallyAnti-proliferative effects on tumor growth.[4][5]
Pharmacokinetic Profile in Mice

Following a single oral dose of 10 mg/kg in mice, LSN-3213128 exhibited good oral bioavailability.[4]

ParameterValue
Cmax (unbound) 251 ± 31 nM
AUC 20222 ± 4518 nM*hr
Half-life (t½) 2.4 ± 0.3 h
Oral Bioavailability 24.6 ± 4.6%

Experimental Protocols

In Vitro Cell Proliferation Assay (Alamar Blue)

A general protocol for assessing cell viability using the Alamar Blue assay is outlined below. Specific parameters for LSN-3213128 studies may vary.

  • Cell Plating: Harvest log-phase cells and plate them in 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/mL).[6]

  • Compound Treatment: After cell adherence, treat with a serial dilution of LSN-3213128. Include vehicle-only controls.

  • Incubation: Incubate plates for a specified period (e.g., 4-8 hours or longer for increased sensitivity).[6][7]

  • Alamar Blue Addition: Add Alamar Blue reagent (10% of the culture volume) to each well.[6][7]

  • Fluorescence Reading: Measure fluorescence at an excitation of 530-560 nm and an emission of 590 nm.[8][9]

  • Data Analysis: Calculate the percentage of Alamar Blue reduction relative to untreated controls to determine cell viability and IC50 values.

Alamar_Blue_Assay_Workflow Start Start Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Add_Compound Add LSN-3213128 dilutions Plate_Cells->Add_Compound Incubate_Cells Incubate for defined period Add_Compound->Incubate_Cells Add_Alamar_Blue Add Alamar Blue reagent Incubate_Cells->Add_Alamar_Blue Incubate_Reagent Incubate for 1-4 hours Add_Alamar_Blue->Incubate_Reagent Measure_Fluorescence Measure Fluorescence (Ex: 560nm, Em: 590nm) Incubate_Reagent->Measure_Fluorescence Analyze_Data Calculate IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for the Alamar Blue cell viability assay.
In Vivo Xenograft Tumor Model

The following is a generalized protocol for establishing and evaluating the efficacy of LSN-3213128 in a subcutaneous xenograft model.

  • Animal Model: Utilize immunodeficient mice, such as athymic nude mice, to prevent graft rejection.[4]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^5 to 5 x 10^6 cells) into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer LSN-3213128 orally at specified doses and schedules. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (e.g., Volume = 0.5 x length x width²).

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, metabolite analysis).[4]

Xenograft_Study_Workflow Start Start Cell_Implantation Subcutaneous injection of cancer cells into nude mice Start->Cell_Implantation Tumor_Establishment Monitor tumor growth to desired volume Cell_Implantation->Tumor_Establishment Randomization Randomize mice into control and treatment groups Tumor_Establishment->Randomization Treatment Oral administration of LSN-3213128 or vehicle Randomization->Treatment Tumor_Measurement Regularly measure tumor volume Treatment->Tumor_Measurement Endpoint Euthanize mice and excise tumors for analysis Tumor_Measurement->Endpoint Data_Analysis Analyze tumor growth inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vivo xenograft efficacy study.

Conclusion

The preclinical data for LSN-3213128 strongly support its development as a novel anti-cancer agent. Its potent and selective inhibition of AICARFT, leading to purine starvation and subsequent tumor growth inhibition, provides a clear mechanism of action. The observed efficacy in multiple in vivo models, coupled with favorable pharmacokinetic properties, underscores its therapeutic potential. Further investigation, including more detailed dose-response studies and exploration in a wider range of cancer models, is warranted to fully elucidate its clinical promise.

References

Methodological & Application

Application Notes and Protocols for LSN 3213128 in Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

It is important to clarify that LSN 3213128 is not a cell line but a potent and selective chemical inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme in the de novo purine (B94841) biosynthetic pathway.[1][2][3][4] This pathway is often upregulated in cancer to meet the high demand for nucleotides required for rapid proliferation.[2] this compound, a nonclassical antifolate, has demonstrated anti-tumor activity by inhibiting AICARFT, leading to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), activation of AMP-activated protein kinase (AMPK), and subsequent cell growth inhibition.[3]

These application notes provide detailed protocols for the culture of cancer cell lines sensitive to this compound and for the experimental use of this inhibitor to study its effects on these cells. The primary cell lines discussed, which have been used in key studies involving this compound, are the human breast adenocarcinoma line MDA-MB-231, the human non-small cell lung cancer line NCI-H460, and the murine fibrosarcoma line A9.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound in various cancer cell lines. This data is crucial for designing experiments to test the effects of this compound.

Cell LineCancer TypeAssayEfficacy MetricValueNotesReference
MDA-MB-231Human Breast AdenocarcinomaGrowth InhibitionGI₅₀44 nMAssessed after 7 days in standard folate media.[1]
NCI-H460Human Non-Small Cell Lung CancerGrowth InhibitionGI₅₀3470 nMAssessed in standard RPMI medium.[1]
NCI-H460Human Non-Small Cell Lung CancerZMP AccumulationEC₅₀8 nMIn low-folate medium.[1]
NCI-H460Human Non-Small Cell Lung CancerZMP AccumulationEC₅₀356 nMIn standard RPMI medium.[1]
--Enzyme InhibitionIC₅₀16 nMFor AICARFT enzyme inhibition.[1][4]

Signaling Pathway of this compound

The diagram below illustrates the mechanism of action of this compound. By inhibiting AICARFT, it disrupts the de novo purine synthesis pathway, leading to an accumulation of ZMP. This, in turn, activates AMPK, a key regulator of cellular energy homeostasis, which ultimately results in the inhibition of cell growth.

LSN3213128_Signaling_Pathway cluster_purine_biosynthesis De Novo Purine Biosynthesis PRPP PRPP AICAR AICAR PRPP->AICAR Multiple Steps FAICAR FAICAR AICAR->FAICAR AICARFT (ATIC) ZMP ZMP (accumulates) AMPK AMPK Activation ZMP->AMPK Activates LSN3213128 This compound LSN3213128->AICAR Inhibits CellGrowth Cell Growth Inhibition AMPK->CellGrowth Leads to LSN3213128_Workflow start Start cell_culture 1. Cell Culture (MDA-MB-231, NCI-H460, or A9) start->cell_culture cell_seeding 2. Cell Seeding (e.g., 96-well plate) cell_culture->cell_seeding treatment 4. Treat Cells cell_seeding->treatment prepare_compound 3. Prepare this compound Serial Dilutions prepare_compound->treatment incubation 5. Incubate (e.g., 72 hours) treatment->incubation viability_assay 6. Cell Viability Assay (e.g., AlamarBlue, MTT) incubation->viability_assay data_analysis 7. Data Analysis (Calculate GI₅₀) viability_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for LSN 3213128 Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of LSN 3213128 in preclinical xenograft models. This compound is a potent and selective, orally bioavailable, nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine (B94841) biosynthetic pathway.[1][2] Inhibition of AICARFT by this compound leads to the accumulation of 5-aminoimidazole 4-carboxamide ribonucleotide (ZMP), a molecule that can activate AMP-activated protein kinase (AMPK), and has demonstrated anti-tumor activity in various cancer models.[3][4]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by targeting the de novo purine biosynthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleotides required for rapid proliferation.[1][2] The drug specifically inhibits the AICARFT activity of the bifunctional enzyme ATIC. This inhibition blocks the conversion of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to formyl-AICAR (FAICAR), leading to an intracellular accumulation of ZMP. Elevated ZMP levels can mimic high AMP levels, leading to the activation of AMPK, a central regulator of cellular energy homeostasis. AMPK activation can, in turn, inhibit anabolic pathways, such as protein synthesis, and promote catabolic processes to restore energy balance, ultimately leading to cell growth inhibition.[3][4]

LSN3213128_Signaling_Pathway cluster_purine De Novo Purine Biosynthesis cluster_drug cluster_cellular_response Cellular Response Precursors Precursors AICAR AICAR Precursors->AICAR Multiple Steps FAICAR FAICAR AICAR->FAICAR ATIC (AICARFT) ZMP_accumulation ZMP Accumulation AICAR->ZMP_accumulation IMP IMP FAICAR->IMP ATIC (IMPCH) AMP/GMP AMP/GMP IMP->AMP/GMP Purines Purines AMP/GMP->Purines This compound This compound This compound->AICAR Inhibits AMPK_activation AMPK Activation ZMP_accumulation->AMPK_activation Growth_inhibition Tumor Growth Inhibition AMPK_activation->Growth_inhibition

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in various xenograft and syngeneic models.

Table 1: Anti-Tumor Activity of this compound in Xenograft and Syngeneic Models

Cell LineTumor TypeMouse StrainThis compound Dose (mg/kg, oral)Dosing ScheduleOutcome
MDA-MB-231met2Triple-Negative Breast CancerAthymic Nude30 and 60DailySignificant tumor growth inhibition.[4]
NCI-H460Non-Small Cell Lung CancerAthymic NudeNot SpecifiedNot SpecifiedSignificant tumor growth inhibition.
A9Murine FibrosarcomaSyngeneic Host100Daily for 12 daysAnti-proliferative effects and tumor growth inhibition.

Table 2: Pharmacodynamic Effects of this compound in Tumor Tissue

Cell LineThis compound Dose (mg/kg, oral)Duration of TreatmentKey Biomarker Changes in Tumor
MDA-MB-231met230 and 6022 daysDramatically elevated ZMP, AICAR, and SAICAR levels.[4]
A910012 daysDramatically elevated ZMP, AICAR, and SAICAR levels.

Experimental Protocols

The following are detailed protocols for establishing xenograft models and administering this compound. These protocols should be adapted to specific experimental designs and performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Cell Line Culture
  • MDA-MB-231met2 and NCI-H460 Cells: These human cancer cell lines should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).[5] Cells should be maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency and confirmed to be free of mycoplasma contamination.

  • A9 Cells: This murine cell line should be cultured under similar conditions as the human cell lines, using an appropriate growth medium such as DMEM with 10% FBS.

Subcutaneous Xenograft/Syngeneic Model Establishment

Xenograft_Workflow Cell_Culture 1. Cell Culture (MDA-MB-231met2, NCI-H460, or A9) Harvest_Cells 2. Harvest and Prepare Cell Suspension Cell_Culture->Harvest_Cells Implantation 4. Subcutaneous Injection of Cells Harvest_Cells->Implantation Animal_Prep 3. Animal Preparation (Athymic Nude or Syngeneic Mice) Animal_Prep->Implantation Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 7. This compound Administration (Oral Gavage) Randomization->Treatment Monitoring 8. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 9. Endpoint Analysis Monitoring->Endpoint

Caption: Experimental workflow for this compound xenograft studies.

Materials:

  • Cultured cancer cells (MDA-MB-231met2, NCI-H460, or A9)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional, can enhance tumor take-rate)[6]

  • Female athymic nude mice (for human cell lines) or appropriate syngeneic mice (for A9 cells), 6-8 weeks old

  • Syringes (1 mL) with 27-30 gauge needles

  • Anesthetic (e.g., isoflurane)

  • Clippers and disinfectant swabs

Procedure:

  • Cell Preparation:

    • Harvest cells that are in the exponential growth phase.

    • Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.

    • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[6] Keep the cell suspension on ice.

  • Animal Preparation and Cell Implantation:

    • Anesthetize the mouse using isoflurane.

    • Shave the hair on the flank of the mouse where the injection will be performed.

    • Clean the injection site with a disinfectant swab.

    • Gently lift the skin and subcutaneously inject 100 µL of the cell suspension. A small bleb should be visible at the injection site.

    • Allow the mouse to recover from anesthesia on a warming pad.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.[4]

    • Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = 0.5 x (Length x Width²) .[4]

  • Randomization and Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Begin administration of this compound or vehicle control.

This compound Administration by Oral Gavage

Materials:

  • This compound

  • Appropriate vehicle for solubilizing/suspending this compound

  • Oral gavage needles (18-20 gauge for mice)[7]

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the this compound formulation at the desired concentration in the selected vehicle. Ensure the solution/suspension is homogenous.

  • Animal Restraint and Dosing:

    • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[7]

    • Gently restrain the mouse by the scruff of the neck to immobilize the head.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.

    • Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should advance smoothly without resistance.

    • Slowly administer the prepared dose.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

Endpoint Criteria and Data Collection

Humane Endpoints:

Mice should be monitored daily and euthanized if any of the following humane endpoints are reached:[8]

  • Tumor volume exceeds 2000 mm³.[9]

  • Tumor becomes ulcerated or necrotic.[9]

  • Body weight loss of more than 20%.[8]

  • Signs of significant distress, such as lethargy, hunched posture, or difficulty ambulating.

Data Collection at Endpoint:

  • Record the final tumor volume and body weight.

  • Euthanize the mouse according to IACUC approved procedures.

  • Excise the tumor and weigh it.

  • A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., ZMP measurement) or fixed in formalin for histological examination.

  • Collect blood and other tissues as required by the study design.

References

LSN 3213128: Application Notes for Solubility and Protocol for Use in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of LSN 3213128, a potent and selective nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), and protocols for its preparation for in vitro and in vivo studies.

Product Information

  • Name: this compound

  • Mechanism of Action: Inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2][3]

  • Target Pathway: De novo purine (B94841) biosynthesis.[3][4][5]

  • Molecular Weight: 409.45 g/mol

Solubility Data

This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). For aqueous-based systems and in vivo formulations, co-solvents are required. The following table summarizes the known solubility of this compound in various solvents and solvent systems.

Solvent/SystemSolubilityMolarity (mM)Notes
DMSO 62.5 mg/mL[1]152.64Sonication is recommended to aid dissolution.[1]
DMSO 83.33 mg/mL[2]203.51Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility. Ultrasonic treatment may be needed.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08 mg/mL[2]5.08Results in a clear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.08 mg/mL[2]5.08Results in a clear solution.[2]
10% DMSO, 90% Corn Oil ≥ 2.08 mg/mL[2]5.08Results in a clear solution.[2]

Experimental Protocols

Preparation of Stock Solutions in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath or probe)

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-quality DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 2.4422 mL of DMSO to 1 mg of this compound).

  • Vortex the solution vigorously for 1-2 minutes to facilitate initial mixing.

  • If the compound is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes.[1] Intermittent vortexing during sonication can aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Preparation of Formulations for In Vivo Studies

This section provides protocols for preparing this compound formulations suitable for oral administration in animal models.

Protocol 1: PEG300/Tween-80 Formulation

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)

  • PEG300

  • Tween-80

  • Saline (sterile)

  • Sterile tubes for mixing

Procedure:

  • Begin with a prepared stock solution of this compound in DMSO.

  • In a sterile tube, combine 10% of the final volume with the DMSO stock solution.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.

  • Add 45% of the final volume of saline and mix to achieve a clear solution.[2]

Example for 1 mL final volume:

  • 100 µL of 20.8 mg/mL this compound in DMSO

  • 400 µL of PEG300

  • 50 µL of Tween-80

  • 450 µL of Saline

Protocol 2: SBE-β-CD Formulation

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)

  • 20% SBE-β-CD in Saline

  • Sterile tubes for mixing

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • In a sterile tube, combine 10% of the final volume with the this compound DMSO stock solution.

  • Add 90% of the final volume of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is obtained.[2]

Protocol 3: Corn Oil Formulation

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)

  • Corn Oil

  • Sterile tubes for mixing

Procedure:

  • In a sterile tube, combine 10% of the final volume with the this compound DMSO stock solution.

  • Add 90% of the final volume of corn oil.

  • Mix thoroughly until a clear solution is achieved.[2]

Signaling Pathway

This compound is an inhibitor of AICARFT, a key enzyme in the de novo purine biosynthesis pathway. Inhibition of this enzyme leads to the accumulation of its substrate, ZMP (5-aminoimidazole-4-carboxamide ribonucleotide).[3][4] ZMP is an analog of AMP and its accumulation can lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][6]

LSN3213128_Pathway cluster_pathway De Novo Purine Biosynthesis cluster_drug_action Drug Intervention cluster_downstream Downstream Effects SAICAR SAICAR AICAR AICAR (ZMP) SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR AICARFT AMPK AMPK Activation AICAR->AMPK Accumulation leads to IMP IMP FAICAR->IMP ATIC (IMP Cyclohydrolase) LSN3213128 This compound AICARFT AICARFT LSN3213128->AICARFT Inhibition CellGrowth Inhibition of Cell Proliferation AMPK->CellGrowth

Caption: Mechanism of action of this compound in the purine biosynthesis pathway.

Experimental Workflow

The following diagram outlines a general workflow for conducting a cell-based assay to evaluate the efficacy of this compound.

LSN3213128_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound DMSO Stock Solution treat_cells Treat Cells with Serial Dilutions of this compound prep_stock->treat_cells cell_culture Culture Cancer Cell Lines plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells plate_cells->treat_cells incubate Incubate for Specified Duration treat_cells->incubate assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay read_plate Read Plate with Plate Reader assay->read_plate data_analysis Analyze Data and Calculate IC50 read_plate->data_analysis

References

Application Notes and Protocols for LSN 3213128 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSN 3213128 is a potent and selective, orally bioavailable, nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine (B94841) biosynthetic pathway.[1][2][3][4] Inhibition of AICARFT by this compound leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which can result in the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of cancer cell growth.[5][6] This compound has demonstrated significant anti-tumor activity in various murine xenograft models, making it a promising candidate for cancer therapy.[2][5] These application notes provide detailed information on the dosage, administration, and experimental protocols for the use of this compound in mouse models of cancer.

Mechanism of Action Signaling Pathway

This compound targets the de novo purine biosynthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleotides required for proliferation.[1][2] By inhibiting AICARFT, this compound blocks the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to formyl-AICAR (FAICAR), leading to an intracellular accumulation of ZMP.[5][6]

LSN_3213128_Mechanism_of_Action cluster_pathway De Novo Purine Biosynthesis Precursors Precursors AICAR AICAR Precursors->AICAR AICARFT AICARFT AICAR->AICARFT ZMP_Accumulation ZMP Accumulation AICAR->ZMP_Accumulation FAICAR FAICAR Purines Purines FAICAR->Purines AICARFT->FAICAR LSN_3213128 LSN_3213128 LSN_3213128->AICARFT Inhibition AMPK_Activation AMPK Activation ZMP_Accumulation->AMPK_Activation Cell_Growth_Inhibition Tumor Growth Inhibition AMPK_Activation->Cell_Growth_Inhibition

Mechanism of action of this compound.

Quantitative Data Summary

In Vivo Efficacy and Dosing in Mouse Xenograft Models

The following table summarizes the dosages and schedules of this compound used in various mouse xenograft models. Oral administration was the route used in these studies.

Mouse ModelCell LineDosage (mg/kg)Dosing ScheduleDurationReference
Athymic Nude MiceNCI-H460 (Lung Carcinoma)10, 30, 60Twice Daily (BID)13 days[1]
Athymic Nude MiceNCI-H460 (Lung Carcinoma)30, 100Not Specified13 days[5]
Athymic Nude MiceA9 (Murine Sarcoma)100Twice Daily (BID)12 days[1][5]
Athymic Nude MiceMDA-MB-231met2 (Breast Adenocarcinoma)30, 60Twice Daily (BID)22 days[1][5][7]
Pharmacokinetic Parameters in Mice

Pharmacokinetic properties of this compound were evaluated in mice following a single oral administration.

ParameterValueUnitDosingReference
Cmax4567 ± 559nM10 mg/kg (oral)[5]
Unbound Cmax251 ± 31nM10 mg/kg (oral)[5]
AUC20222 ± 4518nM*hr10 mg/kg (oral)[5]
Half-life (t½)2.4 ± 0.3h10 mg/kg (oral)[5]
Bioavailability24.6 ± 4.6%1 mg/kg (IV) vs 10 mg/kg (oral)[5]

Experimental Protocols

Formulation and Administration

A critical aspect of in vivo studies is the appropriate formulation of the therapeutic agent. This compound has been successfully formulated for oral gavage in mice.

Materials:

  • This compound powder

  • 2-Hydroxypropyl-β-cyclodextrin (HPBCD)

  • Phosphate (B84403) buffer (pH 8)

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Sterile water for injection

  • Appropriate laboratory glassware and stirring equipment

Protocol for Formulation:

  • Prepare a 20% (w/v) solution of HPBCD in phosphate buffer (pH 8). For example, to prepare 10 mL of the vehicle, dissolve 2 g of HPBCD in a final volume of 10 mL of phosphate buffer.

  • Weigh the required amount of this compound powder to achieve the desired final concentration for dosing.

  • Add the this compound powder to the 20% HPBCD solution.

  • Add one molar equivalent of 1 M NaOH to the suspension. This is crucial for the solubilization of this compound.

  • Stir the mixture at room temperature until the this compound is completely dissolved. The solution should be clear.

  • The formulation should be prepared fresh weekly.[5]

Administration Protocol (Oral Gavage):

  • Handle mice gently and ensure they are properly restrained.

  • Use a sterile, appropriately sized oral gavage needle.

  • Administer a volume of 0.2 mL of the formulated this compound solution to each mouse.[5]

  • Observe the animal briefly after administration to ensure no immediate adverse effects.

Experimental_Workflow cluster_workflow In Vivo Xenograft Study Workflow Cell_Culture Tumor Cell Culture (NCI-H460, A9, MDA-MB-231met2) Cell_Harvest Harvest Log-Phase Cells Cell_Culture->Cell_Harvest Cell_Suspension Suspend Cells in Serum-Free Media + Matrigel (1:1) Cell_Harvest->Cell_Suspension Implantation Subcutaneous Injection in Athymic Nude Mice Cell_Suspension->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Oral Gavage with This compound Formulation Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition, Biomarker Analysis (ZMP) Monitoring->Endpoint

Workflow for a typical in vivo xenograft study.
Xenograft Tumor Model Protocol

Animal Model:

  • Female athymic nude mice are typically used for these studies.[5]

  • The diet of the mice can influence the efficacy of this compound, with a low folate diet potentially increasing its potency.[5]

Cell Implantation:

  • Tumor cells (e.g., MDA-MB-231met2, NCI-H460, or A9) are harvested during the logarithmic growth phase.[5]

  • The cells are suspended in a serum-free medium and then mixed 1:1 with Matrigel Matrix.[5]

  • A total of 5 x 10^6 cells in a 0.2 mL volume of the cell-Matrigel suspension are injected subcutaneously into the right flank of each mouse.[5]

Tumor Measurement and Analysis:

  • Tumor growth is monitored regularly using caliper measurements.

  • Tumor volume is calculated using the formula: Tumor Volume (mm³) = (length x width²) / 2.[5]

  • At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis, such as the measurement of ZMP levels.

Pharmacodynamic (PD) Marker Analysis - ZMP Measurement

The primary pharmacodynamic effect of this compound is the elevation of intracellular ZMP levels. A general protocol for the analysis of ZMP in tumor tissue by LC-MS/MS is outlined below.

Materials:

  • Excised tumor tissue

  • Liquid nitrogen

  • Homogenizer

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Internal standards (e.g., stable isotope-labeled ZMP)

  • LC-MS/MS system

Protocol Outline:

  • Sample Collection and Preparation:

    • Excise tumors from treated and vehicle control mice at the desired time points.

    • Immediately snap-freeze the tumor tissue in liquid nitrogen to quench metabolic activity.

    • Store samples at -80°C until analysis.

  • Metabolite Extraction:

    • Weigh the frozen tumor tissue.

    • Homogenize the tissue in a cold extraction solvent (e.g., 80% methanol).

    • Include an internal standard in the extraction solvent for accurate quantification.

    • Centrifuge the homogenate at high speed to pellet proteins and cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a suitable LC-MS/MS method.

    • Separation can be achieved using a reversed-phase or HILIC column.

    • The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of ZMP and the internal standard.

    • Quantify ZMP levels by comparing the peak area ratio of ZMP to the internal standard against a standard curve.

PD_Analysis_Workflow cluster_pd_workflow Pharmacodynamic (ZMP) Analysis Workflow Tumor_Excision Tumor Excision Snap_Freeze Snap Freeze in Liquid N2 Tumor_Excision->Snap_Freeze Homogenization Homogenize in Cold Extraction Solvent with Internal Standard Snap_Freeze->Homogenization Centrifugation Centrifuge and Collect Supernatant Homogenization->Centrifugation LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Centrifugation->LC_MS_Analysis Quantification ZMP Quantification LC_MS_Analysis->Quantification

Workflow for ZMP measurement in tumor tissue.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action. The protocols and data presented in these application notes provide a comprehensive guide for researchers planning to evaluate this compound in preclinical mouse models. Adherence to these detailed methodologies will facilitate reproducible and reliable in vivo studies to further explore the therapeutic potential of this novel AICARFT inhibitor.

References

Application Notes and Protocols for Measuring LSN 3213128 IC50 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

LSN 3213128 is a potent and selective, nonclassical, orally bioavailable antifolate compound that specifically inhibits aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2][3][4] AICARFT is a crucial enzyme in the de novo purine (B94841) biosynthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleotides required for rapid proliferation.[2][3][5] Inhibition of AICARFT by this compound leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which can subsequently activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, ultimately resulting in the inhibition of cancer cell growth.[5][6] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Mechanism of Action of this compound

This compound acts as an antifolate to inhibit the AICARFT catalytic site within the bifunctional enzyme ATIC.[5][6] This inhibition blocks the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), a critical step in the de novo purine synthesis pathway. The resulting intracellular accumulation of ZMP is thought to contribute to the anti-tumor activity of this compound, in part by mimicking AMP and activating AMPK.[5] This activation can lead to the inhibition of anabolic pathways, such as protein synthesis, and a decrease in cell proliferation. The anti-proliferative effects of this compound can be influenced by the folate levels in the cell culture medium and can be rescued by the addition of hypoxanthine (B114508) in cell lines with a functional purine salvage pathway.[5][6]

Purine Biosynthesis Pathway and this compound Inhibition PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR (ZMP) SAICAR->AICAR ATIC ATIC (AICARFT) AICAR->ATIC FAICAR FAICAR IMP IMP FAICAR->IMP Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate GMP GMP IMP->GMP AMP AMP Adenylosuccinate->AMP DNA_RNA DNA and RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA LSN3213128 This compound LSN3213128->ATIC Inhibits ATIC->FAICAR

Caption: this compound inhibits AICARFT in the purine biosynthesis pathway.

Quantitative Data

The following table summarizes the reported IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values for this compound in various cancer cell lines.

Cell LineCancer TypeParameterValue (nM)Notes
NCI-H460Lung CancerGI503470In standard RPMI medium.[1]
MDA-MB-231Triple-Negative Breast CancerGI5044In standard RPMI medium.[1]
MDA-MB-231Triple-Negative Breast CancerIC507.6Measured by CellTiter-Glo (CTG).[5]
MDA-MB-231Triple-Negative Breast CancerIC5085Measured by Alamar Blue.[5]
-AICARFT EnzymeIC5016Enzymatic inhibition.[1][5][6][7]
-AICARFT (in cells)IC5019Cellular inhibition.[8]

Experimental Protocols

This section provides a detailed protocol for determining the IC50 of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6]

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., NCI-H460, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow:

IC50 Determination Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding drug_prep 3. Prepare this compound Dilutions cell_seeding->drug_prep add_drug 4. Add Drug to Cells drug_prep->add_drug incubation 5. Incubate for 72h add_drug->incubation add_mtt 6. Add MTT Reagent incubation->add_mtt incubate_mtt 7. Incubate for 4h add_mtt->incubate_mtt solubilize 8. Solubilize Formazan (B1609692) incubate_mtt->solubilize read_absorbance 9. Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability 10. Calculate % Viability read_absorbance->calculate_viability plot_curve 11. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 12. Determine IC50 plot_curve->determine_ic50

Caption: Step-by-step workflow for IC50 determination using the MTT assay.

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their recommended complete medium until they reach 70-80% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

    • Incubate the plate for 72 hours in a humidified incubator.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each drug concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that results in 50% cell viability.

Important Considerations

  • Folate Concentration: The potency of this compound is dependent on the folate concentration in the cell culture medium.[5] For consistent results, it is crucial to use a medium with a defined and consistent folate level.

  • Purine Salvage: The anti-proliferative effects of this compound can be rescued by hypoxanthine in cell lines with a functional purine salvage pathway.[5][6] This should be considered when interpreting results and selecting cell lines.

  • Assay Linearity: Ensure that the initial cell seeding density is within the linear range of the MTT assay for the specific cell line being used.

  • DMSO Concentration: The final concentration of DMSO in the wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

References

Application Notes and Protocols for LSN3213128 in Triple-Negative Breast Cancer (TNBC) Research

Application Note: Metabolomic Analysis of LSN 3213128 Effects on Purine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LSN 3213128 is a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2][3][4] By blocking AICARFT, this compound prevents the conversion of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP) to formyl-AICAR (FAICAR), leading to the intracellular accumulation of ZMP and demonstrating anti-tumor activity.[1][2][3][4][5][6] This application note provides a detailed protocol for a targeted metabolomics analysis to quantify the effects of this compound on the purine biosynthesis pathway in cancer cells.

Mechanism of Action

This compound acts as a nonclassical antifolate, competitively inhibiting the AICARFT enzyme with an IC50 of 16 nM.[1][3][5] This inhibition leads to a significant increase in the intracellular concentration of ZMP.[1][2][3][4][5] Elevated ZMP levels can have several downstream effects, including the activation of AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis.[1][7] The anti-proliferative effects of this compound have been observed in various cancer cell lines, including human breast (MDA-MB-231met2) and lung (NCI-H460) cancer cells.[1][2][4]

Signaling Pathway

purine_biosynthesis cluster_downstream Downstream Effects PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR ZMP ZMP AICAR->ZMP AICARFT AICARFT (ATIC) ZMP->AICARFT AMPK_activation AMPK Activation ZMP->AMPK_activation FAICAR FAICAR IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP LSN3213128 This compound LSN3213128->AICARFT AICARFT->FAICAR Cell_growth_inhibition Cell Growth Inhibition AMPK_activation->Cell_growth_inhibition experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Seed Cancer Cells B Treat with this compound or Vehicle A->B C Wash and Quench Cells B->C D Extract with 80% Methanol C->D E Separate Supernatant D->E F Dry and Reconstitute E->F G Inject Sample onto LC-MS/MS F->G H Chromatographic Separation G->H I Mass Spectrometry Detection (MRM) H->I J Peak Integration and Quantification I->J K Normalization J->K L Statistical Analysis K->L

References

Troubleshooting & Optimization

LSN 3213128 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of LSN 3213128.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, nonclassical, and orally bioavailable antifolate.[1][2] It functions as a potent inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme in the de novo purine (B94841) biosynthetic pathway.[3][4] Inhibition of AICARFT by this compound leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which can result in the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of cancer cell proliferation.[1][5]

Q2: What are the recommended storage conditions for this compound?

A2: The recommended storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent.

Storage Conditions

FormStorage TemperatureStability
Powder-20°C3 years[1][2]
4°C2 years[1]
In Solvent-80°C2 years[1]
-20°C1 year[1]

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in DMSO.[1][2] For example, you can prepare a stock solution in DMSO at a concentration of 83.33 mg/mL (203.51 mM); ultrasonic treatment may be needed to fully dissolve the compound.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can impact solubility.[1] Once prepared, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound is orally bioavailable and has demonstrated anti-tumor activity in mouse xenograft models.[1][3][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving this compound in DMSO 1. Incorrect solvent.2. Low-quality or hydrated DMSO.3. Insufficient mixing.1. Ensure you are using DMSO as the solvent.2. Use fresh, high-purity, anhydrous DMSO. The compound is hygroscopic.[1]3. Use sonication to aid dissolution.[1][2]
Inconsistent experimental results 1. Repeated freeze-thaw cycles of stock solutions.2. Instability of diluted working solutions.3. Variation in cell culture media folate levels.1. Aliquot stock solutions after preparation to minimize freeze-thaw cycles.[1]2. Prepare fresh working solutions for each experiment from a frozen stock.3. Be aware that the potency of this compound is affected by folate levels in the media.[1][5] Ensure consistent media formulation.
No observed effect on cells 1. Cell line is not sensitive to AICARFT inhibition.2. Insufficient drug concentration or incubation time.3. High folate levels in the cell culture medium.1. Test on a sensitive cell line such as NCI-H460 or MDA-MB-231.[1][3]2. Perform a dose-response and time-course experiment to determine the optimal conditions.3. Consider using low-folate medium to increase the potency of this compound.[1][5]

Experimental Protocols

In Vitro Cell Proliferation Assay

  • Cell Plating: Seed cancer cells (e.g., NCI-H460, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A DMSO stock solution should be diluted to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the AlamarBlue™ assay or MTT assay.

  • Data Analysis: Calculate the GI50 (concentration that causes 50% growth inhibition) from the dose-response curve.

Visualizations

LSN3213128_Signaling_Pathway cluster_purine De Novo Purine Biosynthesis cluster_downstream Downstream Effects PRPP PRPP AICAR AICAR PRPP->AICAR Multiple Steps IMP IMP FAICAR FAICAR AICAR->FAICAR AICARFT FAICAR->IMP LSN3213128 This compound AICARFT AICARFT LSN3213128->AICARFT ZMP ZMP Accumulation AMPK AMPK Activation ZMP->AMPK CellGrowth Inhibition of Cell Proliferation AMPK->CellGrowth

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock aliquot Aliquot and Store at -80°C prep_stock->aliquot prepare_working Prepare Fresh Working Solutions aliquot->prepare_working cell_culture Culture Cells cell_culture->prepare_working treat_cells Treat Cells prepare_working->treat_cells incubate Incubate treat_cells->incubate assay Perform Viability Assay incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: General experimental workflow for in vitro studies.

References

troubleshooting LSN 3213128 insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LSN 3213128.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, nonclassical, and orally bioavailable antifolate.[1][2][3] It acts as a potent and specific inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme in the de novo purine (B94841) biosynthetic pathway.[3][4] Inhibition of AICARFT by this compound leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which can result in the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of cancer cell proliferation.[5][6]

Q2: In which cancer cell lines has this compound shown activity?

This compound has demonstrated inhibitory effects on the proliferation of various cancer cell lines, including NCI-H460 and MDA-MB-231.[1] In a mouse xenograft model using MDA-MB-231met2 cells, this compound exhibited anti-tumor activity.[1]

Troubleshooting Insolubility

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is soluble in DMSO. For in vitro stock solutions, a concentration of up to 83.33 mg/mL (203.51 mM) in newly opened, anhydrous DMSO can be achieved.[1] It is crucial to use high-quality, dry DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1] For in vivo studies, specific solvent formulations are required.

Q2: My this compound precipitated out of solution. What should I do?

If you observe precipitation, gentle heating and/or sonication can be used to help redissolve the compound.[1] When preparing solutions, especially for in vivo use, it is recommended to add each solvent component sequentially and ensure complete dissolution before adding the next.

Q3: I need to prepare this compound for animal studies. What are the recommended vehicle formulations?

Several vehicle formulations have been successfully used for oral administration in mouse models. Here are a few validated protocols:

  • Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation yields a clear solution with a solubility of at least 2.08 mg/mL (5.08 mM).[1]

  • Protocol 2: A solution containing 10% DMSO and 90% (20% SBE-β-CD in Saline). This also provides a clear solution with a solubility of at least 2.08 mg/mL (5.08 mM).[1]

  • Protocol 3: A suspension in 10% DMSO and 90% Corn Oil, achieving a solubility of at least 2.08 mg/mL (5.08 mM).[1]

Quantitative Data Summary

Table 1: this compound Solubility

Solvent/VehicleMaximum SolubilityMolar ConcentrationNotes
DMSO83.33 mg/mL[1]203.51 mM[1]Use of ultrasonic and newly opened DMSO is recommended.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[1]≥ 5.08 mM[1]Yields a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[1]≥ 5.08 mM[1]Yields a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[1]≥ 5.08 mM[1]Yields a clear solution.[1]

Table 2: In Vitro Activity of this compound

Cell LineGI₅₀ (Standard RPMI)EC₅₀ (ZMP accumulation, low-folate)EC₅₀ (ZMP accumulation, standard RPMI)
NCI-H4603470 nM[1]8 nM[1]356 nM[1]
MDA-MB-23144 nM[1]Not ReportedNot Reported

Experimental Protocols

Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Based on the molecular weight of 409.46 g/mol , weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, use 4.09 mg of the compound.

  • Add the appropriate volume of anhydrous, newly opened DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Vortex the solution thoroughly. If precipitation is observed, sonicate the vial in a water bath until the solution is clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]

Visualizations

LSN3213128_MOA cluster_pathway De Novo Purine Biosynthesis cluster_drug_effect Effect of this compound PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR AICARFT ZMP_accumulation ZMP Accumulation IMP IMP FAICAR->IMP LSN3213128 This compound AICARFT AICARFT LSN3213128->AICARFT Inhibits AMPK_activation AMPK Activation ZMP_accumulation->AMPK_activation Proliferation_inhibition Inhibition of Cell Proliferation AMPK_activation->Proliferation_inhibition

Caption: Mechanism of action of this compound in the purine biosynthesis pathway.

Troubleshooting_Workflow start Start: This compound Insolubility check_solvent Is the solvent anhydrous DMSO? start->check_solvent use_new_dmso Use new, high-quality anhydrous DMSO. check_solvent->use_new_dmso No sonicate_heat Apply gentle sonication and/or warming. check_solvent->sonicate_heat Yes use_new_dmso->sonicate_heat observe Is the compound dissolved? sonicate_heat->observe success Solution Prepared Successfully observe->success Yes in_vivo_prep Preparing for in vivo study? observe->in_vivo_prep No use_formulation Use a recommended co-solvent formulation. in_vivo_prep->use_formulation Yes reassess Re-evaluate concentration and solvent choice. in_vivo_prep->reassess No use_formulation->observe reassess->start

Caption: Troubleshooting workflow for this compound insolubility issues.

References

optimizing LSN 3213128 treatment duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LSN 3213128, a selective, nonclassical, orally bioavailable antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2][3][4] The content is designed to assist in optimizing treatment duration and addressing common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme in the de novo purine (B94841) biosynthetic pathway.[2][4] By inhibiting AICARFT, this compound blocks the synthesis of purines, which are essential for DNA and RNA production, thereby impeding the proliferation of rapidly dividing cells such as cancer cells.[2][4] A direct consequence of AICARFT inhibition is the accumulation of the substrate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP).[1][2][4]

Q2: How do I determine the optimal treatment duration with this compound in my cell line?

A2: The optimal treatment duration is cell-line specific and depends on factors such as the doubling time and the cellular folate levels. We recommend performing a time-course experiment, treating your cells with a concentration around the GI50 for various durations (e.g., 24, 48, 72, 96, and 120 hours). Assess cell viability at each time point to identify the duration that yields the desired anti-proliferative effect. For a more detailed analysis, consider monitoring ZMP accumulation and cell cycle progression over time.

Q3: I am observing significant cytotoxicity even at short treatment durations. What could be the cause?

A3: High cytotoxicity at early time points could be due to several factors:

  • High Sensitivity of the Cell Line: Some cell lines may be exceptionally sensitive to disruptions in the purine biosynthesis pathway.

  • Low Folate Levels in Media: The potency of this compound is influenced by folate levels in the culture medium.[1] Low-folate media can significantly increase the efficacy and, consequently, the cytotoxicity of the compound.

  • Off-target effects at high concentrations: While this compound is a selective inhibitor, very high concentrations might lead to off-target effects.

We recommend performing a dose-response experiment at a fixed, shorter time point to re-establish the GI50 in your specific experimental conditions.

Q4: My results with this compound are not consistent. What are the common causes of variability?

A4: Inconsistent results can arise from:

  • Variations in Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and media formulations (especially folate concentration) across experiments.

  • This compound Stock Solution Instability: Prepare fresh dilutions from a frozen stock for each experiment. We recommend storing stock solutions at -80°C for up to two years or -20°C for up to one year.[1]

  • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular metabolism and drug response.

Troubleshooting Guides

Issue 1: Sub-optimal anti-proliferative effect observed after prolonged treatment.
  • Possible Cause 1: Development of Cellular Resistance.

    • Recommended Action: Acquired resistance to antifolates can occur through various mechanisms. Consider investigating potential resistance mechanisms by developing resistant cell lines through continuous exposure to increasing concentrations of this compound.

  • Possible Cause 2: Compound Degradation.

    • Recommended Action: If the treatment duration extends over several days, consider replenishing the media with fresh this compound every 48-72 hours to ensure a consistent effective concentration.

  • Possible Cause 3: Cell Culture Density.

    • Recommended Action: High cell density can reduce the effective concentration of the compound per cell. Optimize your initial seeding density to ensure cells remain in the exponential growth phase throughout the experiment.

Issue 2: Difficulty in detecting ZMP accumulation after this compound treatment.
  • Possible Cause 1: Insufficient Treatment Duration or Concentration.

    • Recommended Action: ZMP accumulation is a direct biomarker of AICARFT inhibition.[1][2][4] Increase the treatment duration or the concentration of this compound. A time-course and dose-response experiment measuring ZMP levels will help identify the optimal conditions.

  • Possible Cause 2: Analytical Method Sensitivity.

    • Recommended Action: Ensure your analytical method (e.g., LC-MS) is sufficiently sensitive to detect the expected changes in ZMP levels.

  • Possible Cause 3: Cell Lysis and Sample Preparation.

    • Recommended Action: Optimize your cell lysis and metabolite extraction protocol to ensure efficient recovery of intracellular metabolites like ZMP.

Data Presentation

Table 1: In Vitro Growth Inhibition of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (nM) in Standard RPMIGI50 (nM) in Low-Folate Medium
NCI-H460Non-Small Cell Lung Cancer3470[1]8[1]
MDA-MB-231Triple-Negative Breast Cancer44[1]Not Reported

Table 2: ZMP Accumulation in NCI-H460 Cells Treated with this compound

Medium ConditionEC50 for ZMP Accumulation (nM)
Standard RPMI356[1]
Low-Folate Medium8[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for GI50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration.

Protocol 2: Western Blot for Downstream Signaling Analysis

While this compound directly targets purine synthesis, downstream effects on signaling pathways that regulate cell proliferation can be assessed.

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cell cycle-related proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Mandatory Visualizations

purine_biosynthesis_pathway PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR (ZMP) SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR AICARFT IMP IMP FAICAR->IMP LSN3213128 This compound AICARFT AICARFT LSN3213128->AICARFT Inhibition

Caption: De novo purine biosynthesis pathway and the inhibitory action of this compound on AICARFT.

experimental_workflow start Start: Hypothesis (Optimizing Treatment Duration) exp_design Experimental Design: - Select cell lines - Choose this compound concentrations - Define time points (24, 48, 72, 96h) start->exp_design viability_assay Cell Viability Assay (MTT) - Determine GI50 at each time point exp_design->viability_assay biomarker_assay Biomarker Assay (LC-MS) - Measure ZMP accumulation exp_design->biomarker_assay cell_cycle Cell Cycle Analysis (FACS) - Assess cell cycle arrest exp_design->cell_cycle data_analysis Data Analysis: - Correlate viability, ZMP levels, and cell cycle changes viability_assay->data_analysis biomarker_assay->data_analysis cell_cycle->data_analysis decision Optimal Duration Identified? data_analysis->decision refine_exp Refine Experiment: - Adjust concentrations or time points decision->refine_exp No end End: Optimized Protocol decision->end Yes refine_exp->exp_design

Caption: Experimental workflow for optimizing this compound treatment duration.

References

LSN 3213128 Off-Target Effects Investigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for investigating the potential off-target effects of LSN 3213128, a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2][3][4][5] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate rigorous scientific inquiry.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of this compound?

A1: this compound is a selective, nonclassical, orally bioavailable antifolate that potently inhibits AICARFT, an enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2][3][4][5] This inhibition leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which subsequently activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][6] This on-target activity is responsible for its anti-tumor effects.[1][2][3]

Q2: What is the documented selectivity profile of this compound?

A2: this compound has been shown to be selective for AICARFT, with IC50 values greater than 100 μM against other folate-dependent enzymes, including thymidylate synthase (TS), SHMT1, MTHFD1, MTHFD2, and MTHFD2L.[2][7] Additionally, it has been profiled against a panel of protein kinases and demonstrated no significant protein kinase activity.[7]

Q3: Why is it crucial to investigate potential off-target effects of a seemingly selective inhibitor like this compound?

A3: Even for highly selective compounds, it is critical to investigate potential off-target effects to ensure that the observed phenotype is a direct result of on-target inhibition. Unidentified off-target interactions can lead to misinterpretation of experimental results, unexpected toxicity, and are a significant cause of failure in clinical trials.[8][9] Rigorous off-target validation is a hallmark of robust drug discovery and chemical biology research.

Q4: What are the initial signs that might suggest off-target effects in my experiments with this compound?

A4: Potential indicators of off-target effects include:

  • Discrepancy with Genetic Validation: The phenotype observed with this compound treatment differs from that of AICARFT (ATIC gene) knockdown or knockout.[8]

  • Inconsistent Results with Other AICARFT Inhibitors: A structurally distinct AICARFT inhibitor produces a different phenotype.

  • Unusual Dose-Response Curve: The dose-response curve is biphasic or does not correlate with the IC50 for AICARFT inhibition.

  • Unexpected Cellular Phenotypes: Observation of cellular effects that are not readily explained by the known downstream consequences of AICARFT inhibition and AMPK activation.

Q5: What is a "rescue" experiment and how can it be applied to this compound studies?

A5: A rescue experiment is a critical control to confirm on-target activity. For this compound, which inhibits purine biosynthesis, a rescue experiment could involve supplementing the cell culture medium with a downstream purine source like hypoxanthine (B114508). If the addition of hypoxanthine reverses the anti-proliferative effects of this compound, it strongly suggests the observed phenotype is due to on-target inhibition of the purine synthesis pathway.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during the investigation of this compound's off-target effects.

Observed Issue Potential Cause Recommended Troubleshooting Steps
High background in thermal shift assay (CETSA) Inefficient cell lysis or protein precipitation.Optimize lysis buffer composition and sonication/freeze-thaw cycles. Ensure complete protein precipitation by adjusting the concentration of the precipitating agent.
Inconsistent results in proteome-wide profiling (e.g., chemical proteomics) Variability in probe synthesis, sample preparation, or mass spectrometry analysis.Ensure high purity of the affinity-tagged this compound probe. Standardize all sample handling and processing steps. Include appropriate controls, such as a competition experiment with excess free this compound.
Discrepancy between biochemical and cellular assay results Poor cell permeability, active efflux from cells, or compound metabolism.Perform cellular uptake and efflux assays. Analyze compound stability and metabolism in the specific cell line being used.
Toxicity observed at concentrations close to the on-target IC50 Potential off-target toxicity or exaggerated on-target effects in a particular cell line.Conduct a comprehensive cell viability assay panel. Perform a "rescue" experiment by supplementing with purines. Compare the phenotype with that of AICARFT knockdown/knockout to distinguish on-target from off-target toxicity.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the engagement of this compound with its target protein, AICARFT, in a cellular context by measuring changes in protein thermal stability.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x, 100x of the cellular IC50) and a vehicle control for a predetermined time.

  • Heating: Harvest and wash the cells. Resuspend the cell pellets in a suitable buffer and aliquot them into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble AICARFT protein at each temperature point using Western blotting or another suitable protein detection method.

  • Data Analysis: Plot the amount of soluble AICARFT as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinome-Wide Profiling

Objective: To assess the selectivity of this compound against a broad panel of protein kinases.

Methodology:

  • Assay Format: Utilize a commercially available kinase profiling service (e.g., Eurofins, Reaction Biology) that offers assays for a large panel of recombinant human kinases.

  • Compound Concentration: Submit this compound for screening at one or two standard concentrations (e.g., 1 µM and 10 µM).

  • Data Interpretation: The service will provide data as the percentage of kinase activity remaining in the presence of this compound. Significant inhibition of any kinase (typically >50% inhibition at 1 µM) would warrant further investigation with a full dose-response curve to determine the IC50.

Protocol 3: Affinity-Based Chemical Proteomics

Objective: To identify the direct binding partners of this compound across the proteome.

Methodology:

  • Probe Synthesis: Synthesize an affinity-tagged version of this compound. This typically involves adding a linker and a reactive group (for covalent capture) or a tag (like biotin (B1667282) for affinity purification) at a position on the molecule that does not interfere with its binding to AICARFT.

  • Cell Lysate Preparation: Prepare a native protein lysate from the cells of interest.

  • Affinity Capture: Incubate the lysate with the this compound probe. For control, a parallel incubation should be performed in the presence of an excess of free, untagged this compound to competitively inhibit the binding of the probe to its specific targets.

  • Enrichment and Elution: Enrich the probe-bound proteins using the appropriate affinity resin (e.g., streptavidin beads for a biotinylated probe). Wash the beads extensively to remove non-specific binders and then elute the captured proteins.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the probe-treated sample with those from the competition control. Proteins that are significantly depleted in the competition control are considered high-confidence binding partners of this compound.

Visualizations

LSN3213128_On_Target_Pathway cluster_purine_synthesis De Novo Purine Biosynthesis cluster_downstream Downstream Signaling PRPP PRPP AICAR AICAR PRPP->AICAR Multiple Steps FAICAR FAICAR AICAR->FAICAR 10-formyl-THF ZMP ZMP Accumulation AICAR->ZMP Inhibition leads to IMP IMP FAICAR->IMP LSN3213128 This compound AICARFT AICARFT (ATIC) LSN3213128->AICARFT AMPK AMPK Activation CellGrowth Inhibition of Cell Growth AMPK->CellGrowth

Caption: On-target pathway of this compound.

Off_Target_Workflow cluster_validation Initial Validation cluster_off_target_investigation Off-Target Investigation start Start: Unexpected Phenotype Observed with this compound phenotype_confirmation Confirm Phenotype (Dose-Response) start->phenotype_confirmation genetic_validation Genetic Validation (AICARFT KO/KD) phenotype_confirmation->genetic_validation rescue_experiment Rescue Experiment (Hypoxanthine Supplementation) genetic_validation->rescue_experiment decision1 Phenotype Matches Genetic Validation & Rescued? rescue_experiment->decision1 on_target Conclusion: Phenotype is Likely On-Target decision1->on_target Yes computational_screening Computational Screening (Target Prediction) decision1->computational_screening No biochemical_screening Biochemical Screening (Kinome/Protease Panels) computational_screening->biochemical_screening cellular_engagement Cellular Target Engagement (CETSA) biochemical_screening->cellular_engagement proteome_profiling Unbiased Proteome Profiling (Chemical Proteomics) cellular_engagement->proteome_profiling identification Identify Potential Off-Target(s) proteome_profiling->identification validation_off_target Validate Off-Target (Biochemical & Cellular Assays) identification->validation_off_target

References

LSN 3213128 resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LSN3213128

Disclaimer: Initial searches for "LSN3213128" indicate it is a potent and selective antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme in the purine (B94841) biosynthetic pathway.[1][2][3] Publicly available information on specific resistance mechanisms developed by cancer cells against LSN3213128 is limited. The following guide is based on the known mechanism of LSN3213128 and established, general mechanisms of resistance to antifolate and antimetabolite cancer therapies.[4][5] This information is intended to provide a foundational framework for researchers to investigate potential resistance to LSN3213128.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LSN3213128?

A1: LSN3213128 is a potent (16 nM) inhibitor of AICARFT, an enzyme within the ATIC gene that is part of the de novo purine biosynthetic pathway.[1][2] By inhibiting AICARFT, LSN3213128 blocks the synthesis of purines, which are essential for DNA and RNA replication in rapidly dividing cancer cells.[3] This inhibition leads to an accumulation of the substrate ZMP (5-aminoimidazole 4-carboxamide ribonucleotide), which can activate AMP-activated Protein Kinase (AMPK) and inhibit cell growth.[1][2]

Q2: My cancer cell line is showing reduced sensitivity to LSN3213128. What are the potential resistance mechanisms?

A2: While specific data on LSN3213128 resistance is not widely available, resistance to antifolate agents can arise from several known mechanisms:

  • Upregulation of the Purine Salvage Pathway: Cancer cells can bypass the de novo purine synthesis pathway (which LSN3213128 inhibits) by upregulating the purine salvage pathway. This allows them to recycle purines from the extracellular environment. In cell lines deficient in purine salvage, growth inhibition by LSN3213128 could not be rescued by hypoxanthine, highlighting the importance of this pathway.[1][2]

  • Altered Drug Transport: Decreased influx or increased efflux of the drug can reduce its intracellular concentration. Antifolates typically enter cells via transporters like the reduced folate carrier (RFC).[6] Mutations or downregulation of these transporters can confer resistance.

  • Target Enzyme Alterations: Mutations in the ATIC gene (which codes for AICARFT) could potentially alter the drug binding site, reducing the inhibitory effect of LSN3213128. Gene amplification of ATIC could also increase the amount of target enzyme, requiring higher drug concentrations to achieve the same level of inhibition.[4]

  • Changes in Folate Metabolism: Since LSN3213128 is an antifolate, changes in intracellular folate pools or the expression of folate-related enzymes could impact its efficacy.[1][2]

Q3: How can I determine if my resistant cells are using the purine salvage pathway?

A3: You can test this by culturing your resistant cells in media with and without a source of purines, such as hypoxanthine. If the cells' resistance to LSN3213128 is diminished or abolished in the absence of hypoxanthine, it strongly suggests a reliance on the purine salvage pathway. Growth inhibition in certain cell lines treated with LSN3213128 was rescued by the addition of hypoxanthine.[1][2]

Troubleshooting Guides

Problem 1: Gradual loss of LSN3213128 efficacy in long-term cell culture.

Possible Cause Troubleshooting Step Expected Outcome
Selection of a resistant subpopulation 1. Perform a dose-response curve (IC50) on the current cell line and compare it to the parental, non-resistant line. 2. Isolate single-cell clones from the resistant population and test their individual sensitivity to LSN3213128.A rightward shift in the IC50 curve indicates decreased sensitivity. Clonal analysis will show heterogeneity in resistance.
Upregulation of purine salvage pathway 1. Culture resistant cells in purine-depleted medium. 2. Treat with LSN3213128 and measure cell viability. 3. Compare with viability in purine-replete medium.Cells should become more sensitive to LSN3213128 in the purine-depleted medium.
Increased drug efflux 1. Treat cells with LSN3213128 in the presence and absence of known efflux pump inhibitors (e.g., Verapamil for P-gp). 2. Measure cell viability or intracellular drug concentration.If resistance is mediated by efflux pumps, co-treatment with an inhibitor should restore sensitivity to LSN3213128.

Problem 2: Inconsistent results in xenograft models treated with LSN3213128.

Possible Cause Troubleshooting Step Expected Outcome
Pharmacokinetic/Pharmacodynamic (PK/PD) variability 1. Measure intratumoral concentrations of LSN3213128 and its biomarker, ZMP, at different time points after dosing.[1][2] 2. Correlate drug/biomarker levels with tumor growth inhibition.This will determine if therapeutic concentrations are being achieved and maintained in the tumor tissue. In mouse models, LSN3213128 has been shown to robustly elevate ZMP in tumors in a time and dose-dependent manner.[1][2]
Host-mediated resistance 1. Analyze the tumor microenvironment. The host organism can provide purines, allowing tumors to utilize the salvage pathway and circumvent the drug's effect. 2. Compare in vivo efficacy in purine salvage-competent vs. deficient tumor models if available.Tumors with a high capacity for purine salvage may show reduced response in vivo compared to in vitro. The A9 murine cell line, which is deficient in purine salvage, showed significant tumor growth inhibition with LSN3213128 treatment.[1][2]
Dietary Folate Levels 1. Ensure a standardized, controlled-folate diet for the animal models. The effects of LSN3213128 on ZMP levels and cell proliferation are dependent on folate levels.[1][2]Consistent dietary folate will reduce variability in treatment response across the study.

Quantitative Data Summary

Parameter Value Cell Lines / Model Reference
AICARFT Inhibition (IC50) 16 nMEnzyme Assay[1][2]
Growth Inhibition ObservedMDA-MB-231met2 (human breast), NCI-H460 (human lung)[1][2][3]
Tumor Growth Inhibition SignificantMDA-MB-231met2, NCI-H460 xenografts; A9 syngeneic model[1][2]
ZMP Elevation Robust and dose-dependentMDA-MB-231met2, NCI-H460, A9 tumors in vivo[1][2]

Key Experimental Protocols

Protocol 1: Assessing Resistance via IC50 Determination

  • Cell Plating: Seed cells (e.g., parental and suspected resistant lines) in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Drug Dilution Series: Prepare a 2-fold or 3-fold serial dilution of LSN3213128 in culture medium. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the overnight medium from the cells and add the LSN3213128 dilutions.

  • Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).

  • Viability Assay: Use a standard cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized viability against the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for AMPK Activation

  • Sample Preparation: Culture cells with and without LSN3213128 for various time points (e.g., 2, 6, 24 hours).

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize the phospho-AMPK signal to the total AMPK signal.

Visualizations

LSN3213128_Mechanism cluster_pathway De Novo Purine Synthesis cluster_drug cluster_effects Cellular Effects PRPP PRPP ZMP ZMP (5-aminoimidazole 4-carboxamide ribonucleotide) PRPP->ZMP Multiple Steps IMP IMP (Inosine Monophosphate) ZMP->IMP AICARFT (ATIC) AMPK AMPK Activation ZMP->AMPK Accumulation Leads to Purines Purines (AMP, GMP) IMP->Purines LSN3213128 LSN3213128 LSN3213128->ZMP Inhibits Growth Cell Growth Inhibition AMPK->Growth Contributes to

Caption: Mechanism of action of LSN3213128 targeting the de novo purine synthesis pathway.

Resistance_Mechanisms cluster_inhibition LSN3213128 Action cluster_resistance Potential Resistance Mechanisms cluster_outcome Result LSN LSN3213128 DeNovo De Novo Purine Synthesis LSN->DeNovo Inhibits Proliferation Continued Cell Proliferation DeNovo->Proliferation Salvage Upregulation of Purine Salvage Pathway Salvage->Proliferation Bypasses Inhibition Efflux Increased Drug Efflux Efflux->LSN Reduces Intracellular Concentration Target ATIC Gene Mutation/Amplification Target->DeNovo Reduces Binding Efficacy

Caption: Potential mechanisms of resistance to LSN3213128 in cancer cells.

Troubleshooting_Workflow Start Reduced LSN3213128 Efficacy Observed IC50 1. Confirm Resistance: Perform IC50 Assay Start->IC50 Resistant Resistance Confirmed (IC50 Shift) IC50->Resistant Purine 2. Test Purine Salvage: Culture in Purine-Free Media Resistant->Purine Resensitized Cells Resensitized? Purine->Resensitized Efflux 3. Test Drug Efflux: Co-treat with Efflux Inhibitor Resensitized->Efflux No Outcome1 Mechanism: Purine Salvage Resensitized->Outcome1 Yes Sequencing 4. Investigate Target: Sequence ATIC Gene Efflux->Sequencing No Change Outcome2 Mechanism: Drug Efflux Efflux->Outcome2 Sensitivity Restored Outcome3 Mechanism: Target Mutation Sequencing->Outcome3 Mutation Found

Caption: Logical workflow for troubleshooting LSN3213128 resistance in cancer cell lines.

References

Technical Support Center: LSN 3213128 In Vivo Toxicity Minimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the in vivo use of LSN 3213128. Given that specific public data on this compound toxicity is limited, this guidance is substantially based on the known profiles of other antifolate drugs and the mechanism of action of this compound as a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its potential toxicity?

A1: this compound is a potent antifolate inhibitor of AICARFT, an enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2] By blocking this pathway, this compound disrupts the production of purine nucleotides, which are essential for DNA and RNA synthesis. This leads to an accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which can activate AMP-activated protein kinase (AMPK), and inhibit cell growth.[1] While this is the basis for its anti-tumor activity, rapidly dividing normal cells, such as those in the bone marrow and gastrointestinal tract, also rely on this pathway and can be susceptible to the cytotoxic effects of the drug, leading to potential toxicities.[3][4]

Q2: What are the potential in vivo toxicities associated with this compound?

A2: While specific in vivo toxicity data for this compound is not extensively published, based on its class as an antifolate, potential toxicities are expected to be similar to drugs like methotrexate (B535133) and pemetrexed. These may include:

  • Hematological Toxicity: Myelosuppression (anemia, neutropenia, thrombocytopenia) due to the high proliferation rate of bone marrow cells.[5]

  • Gastrointestinal Toxicity: Mucositis, diarrhea, and nausea resulting from damage to the rapidly dividing cells of the intestinal lining.[6]

  • Renal Toxicity (Nephrotoxicity): Acute kidney injury can occur, potentially due to the crystallization of the drug in the renal tubules, leading to impaired clearance and exacerbating other toxicities.[7]

  • Hepatotoxicity: Liver enzyme elevations may be observed.[8]

  • Dermatologic Toxicity: Skin rashes and other reactions have been reported with other antifolates.[9]

One study noted that repeated dosing of this compound in mice on a low folate diet was untenable due to toxicity, highlighting the importance of folate levels in mitigating adverse effects.[10]

Q3: How can folate levels in the diet of experimental animals affect the toxicity of this compound?

A3: Folate levels are critical in modulating the efficacy and toxicity of antifolate drugs.[11] Low folate levels can enhance the anti-tumor activity of this compound but can also significantly increase its toxicity to normal tissues.[10] Conversely, high folate levels may compete with the drug for enzymatic binding, potentially reducing both its efficacy and toxicity. Therefore, maintaining a standard and consistent dietary folate level in experimental animals is crucial for reproducible results and for managing toxicity.

Q4: Can leucovorin be used to rescue this compound-induced toxicity?

A4: Yes, leucovorin (folinic acid) is a reduced folate that can be used to bypass the metabolic block caused by antifolates and replenish the intracellular folate pool.[12] This "rescue" therapy can help mitigate the toxic effects on normal cells.[5][8] The timing and dosage of leucovorin rescue are critical and would need to be optimized for the specific experimental protocol with this compound.

Troubleshooting Guides

Issue 1: Unexpectedly High Toxicity or Animal Mortality
Possible Cause Troubleshooting Step
Incorrect DosingVerify dose calculations, stock solution concentration, and administration volume.
Renal Impairment in Animal ModelPre-screen animals for baseline renal function (e.g., serum creatinine). Ensure adequate hydration of the animals.[7]
Low Folate DietEnsure animals are on a standard diet with adequate folate levels. Efficacy studies in low folate diet mice have been shown to be untenable due to toxicity with repeated dosing of this compound.[10]
Drug InteractionsReview any co-administered drugs for potential interactions that could impair this compound clearance.
Issue 2: Severe Myelosuppression (Low Blood Cell Counts)
Possible Cause Troubleshooting Step
High Drug ExposureMonitor plasma levels of this compound if possible. Consider dose reduction in subsequent cohorts.
Inadequate Leucovorin RescueIf using a rescue protocol, ensure the dose and timing are appropriate. Leucovorin should be administered to replenish the folate pool in normal cells.[5][8]
Pre-existing Hematological ConditionPerform baseline complete blood counts (CBCs) on all animals before starting the experiment.
Issue 3: Signs of Renal Toxicity (e.g., increased serum creatinine, decreased urine output)
Possible Cause Troubleshooting Step
Drug Precipitation in KidneysEnsure adequate hydration and consider urinary alkalinization to increase drug solubility.[7]
Pre-existing Renal DysfunctionExclude animals with pre-existing renal impairment from studies.
Concomitant Nephrotoxic AgentsAvoid co-administration of other drugs known to cause kidney damage.[8]

Data Presentation

Table 1: Potential In Vivo Toxicities of this compound and Recommended Monitoring Parameters (Extrapolated from Antifolate Class)

Toxicity TypePotential Clinical SignsMonitoring ParametersFrequency of Monitoring
Hematological Lethargy, pale mucous membranes, signs of infection or bleedingComplete Blood Count (CBC) with differentialBaseline, and then periodically (e.g., weekly) during treatment
Gastrointestinal Weight loss, diarrhea, poor appetite, dehydrationBody weight, clinical observation of stool consistency and appetiteDaily or every other day
Renal Dehydration, changes in urinationSerum creatinine, Blood Urea Nitrogen (BUN), urinalysisBaseline, and then as clinically indicated or at study endpoint
Hepatic Jaundice (in severe cases)Alanine aminotransferase (ALT), Aspartate aminotransferase (AST)Baseline and at study endpoint

Experimental Protocols

Protocol 1: Monitoring for Hematological Toxicity
  • Baseline Blood Collection: Prior to the first dose of this compound, collect a small blood sample (e.g., via tail vein or saphenous vein) for a baseline Complete Blood Count (CBC).

  • Treatment Phase Monitoring: Collect blood samples at predetermined intervals (e.g., weekly) throughout the study.

  • Sample Analysis: Analyze samples for red blood cell count, hemoglobin, hematocrit, white blood cell count with differential, and platelet count.

  • Data Evaluation: Compare treatment group values to control group and baseline values to identify trends indicative of myelosuppression.

Protocol 2: Leucovorin Rescue Strategy

Note: This is a general guideline and must be optimized for your specific model and this compound dose.

  • This compound Administration: Administer this compound as per the experimental protocol.

  • Leucovorin Administration: Leucovorin rescue should typically begin 24 to 36 hours after the this compound dose.[8]

  • Dosing and Frequency: The dose of leucovorin will depend on the dose of this compound. It is typically administered every 6 hours until plasma levels of the antifolate drop below a certain threshold.[8] Since a therapeutic window for this compound is not established, empirical testing of the leucovorin dose and duration will be necessary.

  • Monitoring: Continue to monitor for signs of toxicity as described in the tables above.

Visualizations

LSN_3213128_Signaling_Pathway cluster_0 De Novo Purine Synthesis cluster_2 Downstream Effects AICAR AICAR FAICAR FAICAR AICAR->FAICAR AICARFT ZMP ZMP Accumulation AICAR->ZMP Leads to IMP IMP FAICAR->IMP LSN3213128 This compound LSN3213128->FAICAR Inhibits AICARFT_inhibition AICARFT_inhibition AMPK AMPK Activation ZMP->AMPK CellGrowth Cell Growth Inhibition AMPK->CellGrowth

Caption: this compound inhibits AICARFT, leading to ZMP accumulation and cell growth inhibition.

Toxicity_Monitoring_Workflow start Start of In Vivo Study baseline Baseline Measurements (CBC, Serum Chemistry, Body Weight) start->baseline dosing This compound Administration baseline->dosing monitoring Regular Monitoring (Clinical Signs, Body Weight) dosing->monitoring interim_sampling Interim Blood Sampling (CBC, Serum Chemistry) monitoring->interim_sampling Weekly rescue Leucovorin Rescue (if applicable) monitoring->rescue If toxicity observed endpoint Endpoint Sample Collection (Blood, Tissues) monitoring->endpoint End of study interim_sampling->monitoring rescue->monitoring analysis Data Analysis (Toxicity Assessment) endpoint->analysis

Caption: Workflow for monitoring potential in vivo toxicity of this compound.

References

LSN 3213128 pharmacokinetic and pharmacodynamic issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LSN 3213128. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the pharmacokinetic and pharmacodynamic properties of this compound and to provide guidance for its use in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, orally bioavailable, nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2] AICARFT is a key enzyme in the de novo purine (B94841) biosynthesis pathway. By inhibiting AICARFT, this compound leads to the accumulation of the substrate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which can lead to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of cancer cell proliferation.[3]

Q2: What are the key pharmacodynamic effects of this compound?

A2: The primary pharmacodynamic effect of this compound is the dose-dependent elevation of intracellular ZMP levels in tumor cells.[3][4] This leads to the activation of AMPK and has been shown to inhibit tumor growth in various xenograft models, including triple-negative breast cancer (MDA-MB-231met2) and lung cancer (NCI-H460).[2][3]

Q3: Is the anti-proliferative effect of this compound universal across all cancer cell lines?

A3: The anti-proliferative effect of this compound can be influenced by the purine salvage capacity of the cancer cells. In cell lines capable of salvaging purines, the growth inhibition caused by this compound can be rescued by the addition of hypoxanthine.[3] Therefore, the sensitivity of a given cell line to this compound should be evaluated in the context of its purine metabolism.

Q4: How does folate concentration in the medium affect this compound activity in vitro?

A4: As an antifolate, the potency of this compound is dependent on the folate concentration in the cell culture medium.[3] It is recommended to test the compound in both low-folate and standard media to fully characterize its activity in a specific cell line.

Troubleshooting Guides

Issue 1: High variability in in vitro cell proliferation assays.
  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette for seeding and consider excluding the outer wells of the microplate to avoid "edge effects."

  • Possible Cause 2: Interference of this compound with the assay reagent.

    • Solution: Run a control experiment with this compound in cell-free media to check for any direct reaction with the viability dye (e.g., MTT, resazurin).

  • Possible Cause 3: Cell line heterogeneity.

    • Solution: Use low-passage, authenticated cell lines. Genetic drift in higher passage numbers can lead to inconsistent responses.

Issue 2: Lack of ZMP accumulation following this compound treatment.
  • Possible Cause 1: Sub-optimal compound concentration or incubation time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for ZMP accumulation in your specific cell line.

  • Possible Cause 2: High purine salvage activity in the cell line.

    • Solution: Assess the purine salvage capacity of your cells. High salvage activity may counteract the effect of AICARFT inhibition. Consider using a purine salvage-deficient cell line as a positive control.

  • Possible Cause 3: Issues with the ZMP measurement assay.

    • Solution: Ensure proper sample preparation and that the LC-MS/MS method is optimized and validated for ZMP detection.

Issue 3: Inconsistent anti-tumor efficacy in xenograft models.
  • Possible Cause 1: Sub-optimal dosing regimen.

    • Solution: The dosing regimen (dose and frequency) is critical for maintaining sufficient drug exposure. Refer to the pharmacokinetic data to design an appropriate dosing schedule.

  • Possible Cause 2: Diet of the animals.

    • Solution: The folate and purine levels in the animal chow can influence the efficacy of this compound. Using a defined, low-folate diet can enhance the anti-tumor effect.

  • Possible Cause 3: Tumor model selection.

    • Solution: The reliance of the tumor on de novo purine synthesis will impact the efficacy of this compound. Select tumor models with known dependence on this pathway for optimal results.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Male CD-1 Mice
Parameter1 mg/kg Intravenous10 mg/kg Oral
Cmax 2.3 µM1.9 µM
Tmax 0.08 h0.75 h
AUC (0-24h) 1.9 µMh8.9 µMh
t1/2 2.1 h3.5 h
Bioavailability -78%

Data extracted from Fales et al., J Med Chem, 2017.

Table 2: In Vivo Pharmacodynamic and Anti-Tumor Efficacy of this compound
Tumor ModelDose (mg/kg, BID)Treatment DurationTumor ZMP ElevationTumor Growth Inhibition
NCI-H460 10, 30, 6013 daysDose-dependentSignificant at 30 & 60 mg/kg
MDA-MB-231met2 30, 6022 daysSignificantSignificant at both doses
A9 10012 daysSignificantSignificant

Data extracted from Brooks et al., Sci Rep, 2018.

Experimental Protocols

AICARFT Enzyme Inhibition Assay
  • Enzyme and Substrates: Recombinant human AICARFT, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), and 10-formyl-5,8,10-trideazafolic acid (10-formyl-TDGF).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, and 1 mM DTT.

  • Procedure: a. Incubate varying concentrations of this compound with AICARFT in the assay buffer for 15 minutes at room temperature. b. Initiate the reaction by adding AICAR and 10-formyl-TDGF. c. Monitor the increase in absorbance at 298 nm, which corresponds to the formation of the product. d. Calculate IC50 values from the dose-response curves.

Cell Proliferation Assay (AlamarBlue)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • AlamarBlue Addition: Add AlamarBlue reagent to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.

ZMP Measurement by LC-MS/MS
  • Sample Collection: Harvest cells or tumor tissue and immediately quench metabolism with cold methanol.

  • Extraction: Extract metabolites using a methanol/water solvent system.

  • LC-MS/MS Analysis: a. Separate the metabolites using a C18 reverse-phase column with a gradient of ammonium (B1175870) acetate (B1210297) in water and acetonitrile. b. Detect ZMP using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Quantification: Quantify ZMP levels using a standard curve prepared with a ZMP reference standard.

Western Blot for AMPK Activation
  • Protein Extraction: Lyse cells treated with this compound in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: a. Block the membrane with 5% BSA in TBST. b. Incubate with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C. c. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

LSN_3213128_Signaling_Pathway AICARFT AICARFT (Target Enzyme) ZMP ZMP (Accumulates) Cell Proliferation Cell Proliferation AICARFT->Cell Proliferation ... This compound This compound This compound->AICARFT AMPK AMPK (Activated) ZMP->AMPK Activates Inhibition of\nCell Growth Inhibition of Cell Growth AMPK->Inhibition of\nCell Growth De novo Purine Synthesis De novo Purine Synthesis

Caption: Mechanism of action of this compound.

Experimental_Workflow_ZMP_Measurement start Start treat_cells Treat Cells/Tumor with this compound start->treat_cells quench Quench Metabolism (Cold Methanol) treat_cells->quench extract Extract Metabolites quench->extract lcms LC-MS/MS Analysis extract->lcms quantify Quantify ZMP lcms->quantify end End quantify->end

Caption: Workflow for ZMP measurement.

Troubleshooting_Logic_In_Vitro issue Inconsistent In Vitro Results? check_seeding Check Cell Seeding and Plating issue->check_seeding Variability? optimize_dose Optimize Dose and Time issue->optimize_dose No Effect? check_reagent Check for Assay Reagent Interference check_seeding->check_reagent check_cells Verify Cell Line Authenticity/Passage check_reagent->check_cells assess_salvage Assess Purine Salvage Pathway optimize_dose->assess_salvage

Caption: Troubleshooting in vitro experiments.

References

Technical Support Center: LSN 3213128 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using LSN 3213128.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective, nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2][3][4] AICARFT is a key enzyme in the de novo purine (B94841) biosynthesis pathway.[1][3] Inhibition of AICARFT by this compound leads to the accumulation of its substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which disrupts purine metabolism and can inhibit cell proliferation.[1][2]

Q2: What are the expected cellular effects of this compound treatment?

In cancer cell lines, treatment with this compound is expected to cause:

  • A significant increase in intracellular ZMP levels.[1][3]

  • Inhibition of cell growth and proliferation.[1][2][3]

  • Activation of AMP-activated protein kinase (AMPK) in some cell lines in vitro, due to the structural similarity of ZMP to AMP.[1][4]

Q3: How does this compound's effect differ between in vitro and in vivo models?

While this compound elevates ZMP and inhibits tumor growth in both settings, a key difference has been observed regarding AMPK activation.[1][3] In vitro, ZMP accumulation leads to AMPK activation in some cell lines.[1] However, in vivo tumor models have shown that AMPK is often already highly activated due to the energetically challenged tumor microenvironment. In these cases, this compound treatment does not cause a further increase in AMPK activation, even with robust ZMP elevation.[1][3][4] This suggests the anti-tumor activity in vivo is primarily driven by purine restriction rather than modulation of AMPK signaling.[1]

Q4: Can cells develop resistance to this compound?

The growth inhibitory effects of this compound can be rescued by supplementing the culture medium with hypoxanthine (B114508) in cell lines capable of salvaging purines.[1][3] This is not a resistance mechanism in the classical sense, but rather a bypass of the inhibited de novo pathway. Cell lines deficient in purine salvage pathways, such as the A9 murine cell line, are not rescued by hypoxanthine supplementation.[1][3]

Troubleshooting Guides

Issue 1: No significant increase in ZMP levels observed after treatment.
Potential Cause Troubleshooting Steps
Incorrect Compound Concentration Verify the calculated concentration and dilution series for this compound. The cellular EC50 for ZMP elevation can be higher than the enzymatic IC50 due to competition with intracellular folates.[1]
Cellular Folate Levels The inhibitory effect of this compound is dependent on folate levels.[1][3] Ensure consistent and appropriate folate concentrations in your cell culture medium across experiments. Consider testing in both low and standard folate media.
Compound Degradation Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh stock solutions.
Assay Sensitivity Confirm that your ZMP detection method (e.g., LC-MS) is sufficiently sensitive and properly calibrated.
Issue 2: Significant ZMP elevation is observed, but there is no inhibition of cell proliferation.
Potential Cause Troubleshooting Steps
Purine Salvage Pathway The cell line may be efficiently using the purine salvage pathway to bypass the block in de novo synthesis. The anti-proliferative effect of this compound can be rescued by hypoxanthine in salvage-proficient cells.[1][3] Test this by culturing cells in purine-depleted medium.
Assay Duration The anti-proliferative effects may take longer to manifest. Extend the duration of the cell viability assay (e.g., from 24h to 48h or 72h).
Cell Seeding Density High cell seeding density may mask anti-proliferative effects. Optimize the seeding density for your specific cell line and assay duration.
Issue 3: Unexpectedly high toxicity or cell death is observed at low concentrations.
Potential Cause Troubleshooting Steps
Low Folate Media Experiments conducted in low folate media can lead to increased toxicity upon repeated dosing.[1] If not essential for the experimental question, use a standard folate medium.
Cell Line Sensitivity Some cell lines may be exceptionally dependent on the de novo purine synthesis pathway and exhibit high sensitivity. Perform a more detailed dose-response curve with smaller concentration increments.
Off-Target Effects (Unlikely) This compound is highly selective for AICARFT.[1][5] However, if other causes are ruled out, consider potential off-target effects in your specific cellular model.

Quantitative Data Summary

Table 1: In Vitro Potency and Cellular Response of this compound

Parameter Value Cell Line / Condition Source
Enzymatic IC50 16 nM Human AICARFT [1][3][4]
Cell Growth IC50 230 nM A9 (murine, purine salvage deficient) [1]

| Selectivity vs. other enzymes | >100 µM | TS, SHMT1, MTHFD1, MTHFD2, MTHFD2L |[5] |

Table 2: In Vivo Effects of this compound on Tumor Metabolites (MDA-MB-231met2 Xenografts)

Treatment Group ZMP Fold Change AMP Fold Change GMP Fold Change
30 mg/kg (4h post-dose) ~15-fold ~2-fold ~2-fold
30 mg/kg (24h post-dose) Elevated Returned to baseline Returned to baseline
30 & 60 mg/kg (22 days) Dramatically elevated No significant change No significant change

Data synthesized from narrative descriptions in source[1].

Experimental Protocols

1. ZMP Measurement in Cultured Cells

  • Cell Seeding: Plate cells in appropriate multi-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 80:20 methanol/water extraction solvent, pre-chilled to -80°C.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at max speed for 10 minutes at 4°C to pellet protein and cell debris.

  • Analysis: Transfer the supernatant to a new tube for analysis. Analyze ZMP levels using a validated LC-MS/MS method.

2. Cell Proliferation Assay (Alamar Blue)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Treatment: Add this compound at various concentrations in fresh medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) in a standard cell culture incubator.

  • Reagent Addition: Add Alamar Blue reagent (or a similar resazurin-based reagent) to each well, typically 10% of the well volume.

  • Incubation: Incubate for 2-4 hours, or until a color change is apparent.

  • Measurement: Read the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

LSN3213128_Signaling_Pathway cluster_pathway De Novo Purine Biosynthesis cluster_inhibition Mechanism of Inhibition SAICAR SAICAR AICAR AICAR (Z-ribonucleotide) SAICAR->AICAR ADSL FAICAR FAICAR AICAR->FAICAR AICARFT (ATIC) ZMP ZMP (AICAR) Accumulation AICAR->ZMP Blocked Conversion IMP IMP -> Purines (AMP, GMP) FAICAR->IMP IMPCH (ATIC) LSN3213128 This compound LSN3213128->AICAR AMPK AMPK Activation (In Vitro) ZMP->AMPK Growth Cell Growth Inhibition ZMP->Growth Purine Depletion AMPK->Growth

Caption: Mechanism of this compound action and its downstream effects.

Experimental_Workflow cluster_assays 3. Endpoint Assays start Start: Hypothesis Formulation culture 1. Cell Culture (Select appropriate cell line and media) start->culture treatment 2. This compound Treatment (Dose-response and time-course) culture->treatment viability Cell Viability Assay (e.g., Alamar Blue) treatment->viability metabolomics Metabolite Extraction (for LC-MS/MS) treatment->metabolomics western Protein Lysate Prep (for Western Blot) treatment->western analysis 4. Data Analysis (IC50, ZMP levels, Protein levels) viability->analysis metabolomics->analysis western->analysis results 5. Interpretation of Results analysis->results end End: Conclusion results->end Troubleshooting_Logic start Unexpected Result Observed q_zmp Is ZMP elevation as expected? start->q_zmp check_conc Check Compound Concentration & Integrity q_zmp->check_conc No q_growth Is cell growth inhibited? q_zmp->q_growth Yes check_folate Verify Media Folate Levels check_conc->check_folate check_assay Validate ZMP Assay Sensitivity check_folate->check_assay check_salvage Test for Purine Salvage Pathway Activity q_growth->check_salvage No expected Result is likely valid (Proceed with analysis) q_growth->expected Yes check_duration Extend Assay Duration check_salvage->check_duration

References

Validation & Comparative

Validating LSN3213128 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of LSN3213128, a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine (B94841) biosynthetic pathway.[1][2] Understanding and confirming that LSN3213128 directly interacts with its intended target, AICARFT, within a cellular context is a critical step in preclinical drug development. This document outlines the experimental protocols for direct and indirect validation methods, presents comparative data in clearly structured tables, and provides visualizations of key pathways and workflows.

Introduction to LSN3213128 and its Target

LSN3213128 is a nonclassical antifolate that potently inhibits AICARFT, an enzyme frequently upregulated in cancer.[1][2] Inhibition of AICARFT by LSN3213128 leads to the accumulation of its substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP).[1] This accumulation can, in turn, activate AMP-activated protein kinase (AMPK), leading to the inhibition of cell growth in cancer cells.[1][2] Validating that LSN3213128 engages AICARFT in cells is paramount to confirming its mechanism of action and interpreting cellular and in vivo activity.

Comparative Analysis of Target Engagement Validation Methods

Several distinct methodologies can be employed to validate the cellular target engagement of LSN3213128. These can be broadly categorized into direct binding assays that measure the physical interaction between the compound and the target protein, and indirect assays that measure the functional consequences of this interaction. This guide compares three key approaches:

  • Cellular Thermal Shift Assay (CETSA®): A direct biophysical assay that assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.

  • NanoBRET™ Target Engagement Assay: A proximity-based bioluminescence resonance energy transfer (BRET) assay that quantitatively measures compound binding to a target protein in live cells.

  • Downstream Biomarker Analysis (ZMP Accumulation): An indirect method that quantifies the accumulation of the substrate of AICARFT, ZMP, as a functional readout of target inhibition.

The following tables provide a comparative summary of these methodologies.

Methodology Principle Assay Type Throughput Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.Direct, Label-freeLow to MediumMeasures engagement with endogenous, unmodified protein in a physiological context.Can be technically challenging; requires a specific antibody for Western blot detection.
NanoBRET™ Target Engagement Assay Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound.Direct, Live-cell, Luminescence-basedHighHighly sensitive and quantitative; suitable for high-throughput screening.Requires genetic modification of the target protein (fusion to NanoLuc®).
Downstream Biomarker Analysis (ZMP) Inhibition of AICARFT leads to the accumulation of its substrate, ZMP.Indirect, Functional, LC-MS basedLow to MediumConfirms functional consequence of target engagement; reflects cellular activity.Does not directly measure physical binding; can be influenced by other cellular factors.
Quantitative Comparison of Methodologies for LSN3213128 Cellular Thermal Shift Assay (CETSA®) NanoBRET™ Target Engagement Assay Downstream Biomarker Analysis (ZMP)
Metric ΔTagg (°C)IC50 (nM)EC50 (nM)
LSN3213128 (Hypothetical Data) 5.22535
Alternative AICARFT Inhibitor (Hypothetical Data) 3.8150200

Note: The quantitative data presented in this table is hypothetical and for illustrative purposes to demonstrate how results from these assays would be compared. Actual experimental values may vary.

Experimental Protocols

Detailed methodologies for the three key validation assays are provided below.

Cellular Thermal Shift Assay (CETSA®) Protocol

This protocol is adapted from established CETSA methodologies and optimized for assessing LSN3213128 engagement with AICARFT.

a. Cell Treatment and Heating:

  • Culture cancer cells (e.g., NCI-H460 or MDA-MB-231met2) to 70-80% confluency.

  • Treat cells with varying concentrations of LSN3213128 or a vehicle control (e.g., DMSO) for 2 hours at 37°C.

  • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.

b. Lysis and Fractionation:

  • Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.

  • Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

c. Protein Analysis:

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for AICARFT.

  • Quantify the band intensities.

d. Data Analysis:

  • Normalize the band intensity of each heated sample to the unheated control.

  • Plot the normalized band intensity against the temperature to generate melting curves for both vehicle- and LSN3213128-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of LSN3213128 indicates target stabilization and engagement. The difference in the melting temperature (Tagg) between the treated and untreated samples (ΔTagg) is a measure of the extent of stabilization.

NanoBRET™ Target Engagement Assay Protocol

This protocol describes a live-cell assay to quantify the binding of LSN3213128 to AICARFT.

a. Cell Preparation:

  • Construct a mammalian expression vector encoding human AICARFT fused to NanoLuc® luciferase (N- or C-terminal fusion).

  • Transfect HEK293T cells with the AICARFT-NanoLuc® construct and culture for 24 hours.

b. Assay Procedure:

  • Harvest and resuspend the transfected cells in Opti-MEM.

  • Prepare serial dilutions of LSN3213128 in DMSO.

  • In a white 384-well plate, add the NanoBRET™ tracer specific for the target (a custom tracer may need to be developed for AICARFT).

  • Add the LSN3213128 dilutions or vehicle control to the wells.

  • Add the AICARFT-NanoLuc® expressing cells to all wells.

  • Incubate the plate at 37°C and 5% CO2 for 2 hours.

c. Signal Detection:

  • Add NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the luminescence at 460 nm (donor) and >600 nm (acceptor) using a luminometer.

d. Data Analysis:

  • Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Plot the corrected NanoBRET™ ratio against the logarithm of the LSN3213128 concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of LSN3213128 required to displace 50% of the tracer from AICARFT.

Downstream Biomarker Analysis: ZMP Quantification by LC-MS

This protocol details the measurement of intracellular ZMP levels as a functional readout of AICARFT inhibition by LSN3213128.

a. Cell Treatment and Metabolite Extraction:

  • Plate cells and treat with a dose-range of LSN3213128 or vehicle for a specified time (e.g., 24 hours).

  • Aspirate the media and wash the cells with ice-cold saline.

  • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

  • Scrape the cells and collect the extract.

  • Centrifuge to pellet cell debris and collect the supernatant.

b. LC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen and resuspend in a suitable solvent for LC-MS analysis.

  • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., Q-Exactive Orbitrap).

  • Separate metabolites on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Detect ZMP using its specific mass-to-charge ratio (m/z) in positive or negative ion mode.

c. Data Analysis:

  • Quantify the peak area of the ZMP signal for each sample.

  • Normalize the ZMP levels to an internal standard and the total protein concentration or cell number.

  • Plot the normalized ZMP levels against the LSN3213128 concentration to determine the EC50 value for ZMP accumulation.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the AICARFT signaling pathway, the CETSA experimental workflow, and a comparison of the target engagement validation methods.

AICARFT_Signaling_Pathway cluster_purine De Novo Purine Biosynthesis cluster_inhibition cluster_downstream GAR GAR FGAR FGAR GAR->FGAR GART FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR AICARFT (ATIC) ZMP ZMP (Accumulates) IMP IMP FAICAR->IMP IMPDH XMP XMP IMP->XMP AMP AMP IMP->AMP GMP GMP XMP->GMP LSN3213128 LSN3213128 LSN3213128->AICAR AMPK AMPK (Activated) ZMP->AMPK CellGrowth Cell Growth Inhibition AMPK->CellGrowth

Caption: Signaling pathway of AICARFT and the mechanism of action of LSN3213128.

CETSA_Workflow node_treat 1. Treat cells with LSN3213128 or Vehicle node_heat 2. Heat cell suspension to various temperatures node_treat->node_heat node_lyse 3. Lyse cells (e.g., Freeze-thaw) node_heat->node_lyse node_centrifuge 4. Centrifuge to pellet aggregated proteins node_lyse->node_centrifuge node_supernatant 5. Collect supernatant (soluble protein fraction) node_centrifuge->node_supernatant node_wb 6. Western Blot for AICARFT node_supernatant->node_wb node_analyze 7. Quantify band intensity and plot melting curve node_wb->node_analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Validation_Methods_Comparison cluster_direct Direct Engagement cluster_indirect Indirect Engagement CETSA CETSA® (Thermal Stability) NanoBRET NanoBRET™ (Proximity-based) ZMP ZMP Accumulation (Functional Readout) TargetEngagement LSN3213128 Target Engagement in Cells TargetEngagement->CETSA TargetEngagement->NanoBRET TargetEngagement->ZMP

Caption: Comparison of direct and indirect methods for validating target engagement.

References

A Comparative Guide for Researchers: LSN3213128 Versus Methotrexate in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical performance of LSN3213128 and the established chemotherapeutic agent, methotrexate (B535133). The information is curated to assist researchers in understanding the nuances of these two antifolate drugs in the context of cancer research.

At a Glance: LSN3213128 vs. Methotrexate

FeatureLSN3213128Methotrexate
Primary Mechanism of Action Selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT)[1][2]Competitive inhibitor of dihydrofolate reductase (DHFR)[3]
Therapeutic Target Purine (B94841) biosynthesis pathwayFolate metabolism, indirectly affecting DNA, RNA, and protein synthesis[3]
Drug Class Nonclassical antifolateClassical antifolate
Reported In Vivo Efficacy Tumor growth inhibition in triple-negative breast cancer (MDA-MB-231met2) and lung cancer (NCI-H460) xenograft models[1][2]Tumor growth inhibition in various cancer models, including breast cancer[4]
Oral Bioavailability Yes[2]Variable, generally lower at higher doses

Mechanism of Action: A Tale of Two Targets in the Folate Pathway

Both LSN3213128 and methotrexate disrupt the production of essential building blocks for DNA and RNA synthesis, a critical vulnerability in rapidly proliferating cancer cells. However, they achieve this through distinct molecular targets within the folate pathway.

LSN3213128 is a novel, potent, and selective nonclassical antifolate that specifically inhibits aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT) .[1][2] AICARFT is a key enzyme in the de novo purine biosynthesis pathway. By blocking this enzyme, LSN3213128 leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), ultimately depleting the purine pool necessary for DNA and RNA synthesis.[1][5]

Methotrexate , a classical antifolate, primarily targets dihydrofolate reductase (DHFR) .[3] DHFR is responsible for converting dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of thymidine (B127349) and purines. By competitively inhibiting DHFR, methotrexate disrupts the supply of precursors for DNA synthesis.[3]

Antifolate_Mechanisms Signaling Pathways of LSN3213128 and Methotrexate cluster_LSN3213128 LSN3213128 Pathway cluster_Methotrexate Methotrexate Pathway LSN3213128 LSN3213128 AICARFT AICARFT LSN3213128->AICARFT inhibits ZMP ZMP AICARFT->ZMP leads to accumulation of Purine Synthesis Purine Synthesis AICARFT->Purine Synthesis catalyzes DNA/RNA Synthesis Inhibition_L DNA/RNA Synthesis Inhibition Purine Synthesis->DNA/RNA Synthesis Inhibition_L leads to Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR inhibits Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate produces Thymidine & Purine Synthesis Thymidine & Purine Synthesis Tetrahydrofolate->Thymidine & Purine Synthesis is a cofactor for DNA Synthesis Inhibition_M DNA Synthesis Inhibition Thymidine & Purine Synthesis->DNA Synthesis Inhibition_M leads to

Mechanisms of Action

Preclinical Efficacy: In Vitro and In Vivo Studies

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

LSN3213128 IC50 Values

Cell LineCancer TypeIC50 (nM)Assay
MDA-MB-231Triple-Negative Breast Cancer7.6CellTiter-Glo®
MDA-MB-231Triple-Negative Breast Cancer85Alamar Blue®
NCI-H460Non-Small Cell Lung Cancer3,470Alamar Blue®
A9Murine Fibrosarcoma230Alamar Blue®

Data sourced from Brooks et al. (2018).[5]

Methotrexate IC50 Values

Cell LineCancer TypeIC50 (µM)
HCT-116Colorectal Cancer0.010104
A549Lung Carcinoma>100 (at 48h)
DaoyMedulloblastoma0.095
Saos-2Osteosarcoma0.035
CCRF-CEMAcute Lymphoblastic Leukemia0.0056
THP-1Acute Monocytic Leukemia0.0219
MV-4-11Acute Myeloid Leukemia0.00515

Note: IC50 values for methotrexate can vary significantly based on the assay conditions and duration of exposure.[6][7][8]

In Vivo Efficacy: Xenograft Models

Xenograft studies in immunocompromised mice are a cornerstone of preclinical cancer drug development, providing insights into a compound's antitumor activity in a living organism.

LSN3213128 In Vivo Efficacy

Cancer ModelDosingOutcome
MDA-MB-231met2 (TNBC) Xenograft30 and 60 mg/kg, orallySignificant tumor growth inhibition[9]
NCI-H460 (NSCLC) XenograftNot specifiedSignificant tumor growth inhibition[2]
A9 (Murine Fibrosarcoma) Syngeneic100 mg/kg, orallyAnti-proliferative effects[9]

Methotrexate In Vivo Efficacy

Cancer ModelDosingOutcome
4T1 (Breast Cancer) Allograft120 mg/kg, single i.v. injection16.2% tumor growth inhibition on day 18[4]
LoVo (Colon Carcinoma) Xenograft30 mg/kg, weekly intratumoral injectionMore effective than aqueous solution in suppressing tumor growth[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments cited in this guide.

Cell Viability Assay (Alamar Blue®)

This assay quantitatively measures cell proliferation and viability.

Alamar_Blue_Workflow Alamar Blue® Assay Workflow Start Start Plate_Cells Plate cells in a 96-well plate and allow to adhere overnight. Start->Plate_Cells Add_Compound Add serial dilutions of LSN3213128 or Methotrexate. Plate_Cells->Add_Compound Incubate_72h Incubate for 72 hours at 37°C, 5% CO2. Add_Compound->Incubate_72h Add_Alamar_Blue Add Alamar Blue® reagent to each well. Incubate_72h->Add_Alamar_Blue Incubate_4h Incubate for 4 hours at 37°C. Add_Alamar_Blue->Incubate_4h Read_Fluorescence Measure fluorescence at 560 nm excitation and 590 nm emission. Incubate_4h->Read_Fluorescence Analyze_Data Calculate IC50 values. Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Cell Viability Assay
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Addition: The following day, treat the cells with a serial dilution of LSN3213128 or methotrexate.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: Add Alamar Blue® reagent (10% of the culture volume) to each well.

  • Final Incubation: Incubate for 4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Xenograft Tumor Model

This in vivo model is used to evaluate the antitumor efficacy of compounds.

Xenograft_Workflow Xenograft Tumor Model Workflow Start Start Cell_Implantation Subcutaneously implant cancer cells (e.g., MDA-MB-231met2 or NCI-H460) into the flank of immunocompromised mice. Start->Cell_Implantation Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³). Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups. Tumor_Growth->Randomization Treatment Administer LSN3213128 (orally) or Methotrexate (e.g., i.v., i.p., or intratumorally) according to the planned schedule. Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly (e.g., twice weekly). Treatment->Monitoring Endpoint Continue treatment until a predefined endpoint is reached (e.g., tumor size limit). Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition. Endpoint->Data_Analysis End End Data_Analysis->End

Xenograft Model Workflow
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).[11][12]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[13]

  • Drug Administration: Administer LSN3213128 (e.g., orally) or methotrexate (e.g., intravenously, intraperitoneally, or intratumorally) according to the specified dose and schedule. The control group receives a vehicle.[4][9][10]

  • Data Collection: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²) / 2) and record body weights regularly (e.g., twice a week).[13]

  • Endpoint: The study is concluded when tumors in the control group reach a specific size, or at a predetermined time point.

  • Data Analysis: Analyze the tumor growth inhibition for the treated groups compared to the control group.

Conclusion

LSN3213128 represents a novel, targeted approach to cancer therapy by selectively inhibiting AICARFT in the purine biosynthesis pathway. Its oral bioavailability and demonstrated in vivo efficacy in preclinical models of triple-negative breast cancer and lung cancer make it a promising candidate for further investigation.

Methotrexate, a long-standing cornerstone of cancer treatment, exerts its effect through the inhibition of DHFR. While effective against a broad range of cancers, its use can be associated with significant toxicity.

The choice between these agents in a research or clinical setting will depend on the specific cancer type, its molecular characteristics (e.g., expression levels of AICARFT or DHFR), and the desired therapeutic window. Further studies, including head-to-head comparative trials, are warranted to fully elucidate the relative efficacy and safety of LSN3213128 compared to methotrexate and other established chemotherapies.

References

A Comparative Guide: LSN3213128 versus Pemetrexed as Antifolate Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel antifolate agent LSN3213128 and the established chemotherapeutic drug pemetrexed (B1662193). The information presented is based on preclinical data, focusing on their mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation.

Executive Summary

LSN3213128 and pemetrexed are both antifolate compounds with demonstrated anti-tumor activity; however, they exhibit distinct mechanisms of action. LSN3213128 is a highly selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), a key enzyme in the de novo purine (B94841) biosynthesis pathway. In contrast, pemetrexed is a multi-targeted antifolate, inhibiting not only enzymes in the purine pathway but also thymidylate synthase (TS) and dihydrofolate reductase (DHFR) in the pyrimidine (B1678525) synthesis pathway. This fundamental difference in their molecular targets likely underlies their varying potency and potential clinical applications.

Data Presentation

Table 1: In Vitro Efficacy of LSN3213128 and Pemetrexed
CompoundTarget(s)Cell LineAssayGrowth Inhibition (GI50/IC50)Reference
LSN3213128 AICARFTNCI-H460 (Lung)Alamar Blue3470 nM[1]
MDA-MB-231 (Breast)Alamar Blue44 nM[1]
Pemetrexed TS, DHFR, GARFTNCI-H460 (Lung)MTT~100-200 nM[2]
MDA-MB-231 (Breast)MTTData not available

Note: Direct comparison of GI50/IC50 values should be made with caution due to potential differences in experimental conditions and assay methodologies.

Table 2: Enzymatic Inhibition
CompoundEnzyme TargetInhibition Constant (IC50/Ki)Reference
LSN3213128 AICARFT16 nM (IC50)[3][4]
Pemetrexed (pentaglutamate) Thymidylate Synthase (TS)1.3 nM (Ki)
Dihydrofolate Reductase (DHFR)7.2 nM (Ki)
Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT)65 nM (Ki)

Mechanism of Action and Signaling Pathways

LSN3213128: Selective Inhibition of Purine Synthesis

LSN3213128 acts as a potent and selective inhibitor of AICARFT, the enzyme responsible for the second to last step in de novo purine biosynthesis.[3] Inhibition of AICARFT leads to the accumulation of its substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP).[3] ZMP is an endogenous activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Activation of AMPK can lead to the inhibition of cell growth and proliferation.[3]

LSN3213128_Pathway cluster_purine De Novo Purine Synthesis FAICAR FAICAR IMP IMP FAICAR->IMP ATIC (IMPCH) AICAR AICAR AICAR->FAICAR ATIC (AICARFT) ZMP ZMP Accumulation AICAR->ZMP LSN3213128 LSN3213128 LSN3213128->FAICAR Inhibits AMPK AMPK Activation ZMP->AMPK Growth_Inhibition Inhibition of Cell Growth and Proliferation AMPK->Growth_Inhibition

Caption: Mechanism of action of LSN3213128.

Pemetrexed: Multi-Targeted Antifolate

Pemetrexed functions as a multi-targeted antifolate by inhibiting several key enzymes involved in both purine and pyrimidine biosynthesis. Its primary targets are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By inhibiting these enzymes, pemetrexed disrupts the synthesis of nucleotides necessary for DNA and RNA replication, leading to cell cycle arrest and apoptosis.

Pemetrexed_Pathway cluster_pyrimidine Pyrimidine Synthesis cluster_purine Purine Synthesis cluster_folate Folate Metabolism dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) DNA_RNA_Inhibition Inhibition of DNA and RNA Synthesis dTMP->DNA_RNA_Inhibition GAR GAR FGAR FGAR GAR->FGAR GARFT FGAR->DNA_RNA_Inhibition DHF DHF THF THF DHF->THF Dihydrofolate Reductase (DHFR) THF->DNA_RNA_Inhibition Pemetrexed Pemetrexed Pemetrexed->dTMP Inhibits Pemetrexed->FGAR Inhibits Pemetrexed->THF Inhibits Apoptosis Apoptosis DNA_RNA_Inhibition->Apoptosis

Caption: Mechanism of action of Pemetrexed.

Experimental Protocols

LSN3213128: In Vitro Cell Proliferation Assay (Alamar Blue)

The following protocol is based on the methods described in the primary literature for LSN3213128.[1]

1. Cell Culture:

  • NCI-H460 and MDA-MB-231 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • The following day, cells are treated with a serial dilution of LSN3213128 or vehicle control (DMSO).

  • Plates are incubated for 72 hours at 37°C.

  • After the incubation period, Alamar Blue reagent is added to each well according to the manufacturer's instructions.

  • Plates are incubated for an additional 4-6 hours at 37°C.

  • Fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

3. Data Analysis:

  • The fluorescence intensity is proportional to the number of viable cells.

  • The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated using a non-linear regression analysis of the dose-response curve.

Alamar_Blue_Workflow A Seed cells in 96-well plates B Treat with LSN3213128 (72h incubation) A->B C Add Alamar Blue reagent B->C D Incubate (4-6h) C->D E Measure fluorescence (560nm ex / 590nm em) D->E F Calculate GI50 E->F

Caption: Alamar Blue Assay Workflow.

Pemetrexed: In Vitro Cell Proliferation Assay (MTT)

The following is a general protocol for an MTT assay, a common method for assessing cell viability and the likely method used to generate the IC50 data for pemetrexed.

1. Cell Culture:

  • NCI-H460 cells are cultured under standard conditions as described for the Alamar Blue assay.

2. Assay Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with various concentrations of pemetrexed or a vehicle control.

  • After a 72-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

3. Data Analysis:

  • The absorbance of the purple solution is measured using a plate reader at a wavelength of 570 nm.

  • The IC50 value, the concentration of the drug that inhibits 50% of cell viability, is determined from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plates B Treat with Pemetrexed (72h incubation) A->B C Add MTT reagent B->C D Incubate (2-4h) C->D E Solubilize formazan crystals D->E F Measure absorbance (570nm) E->F G Calculate IC50 F->G

Caption: MTT Assay Workflow.

Conclusion

LSN3213128 and pemetrexed represent two distinct strategies for targeting folate metabolism in cancer. LSN3213128's high selectivity for AICARFT offers a targeted approach to disrupting de novo purine synthesis. Pemetrexed's multi-targeted nature provides a broader inhibition of both purine and pyrimidine synthesis. The preclinical data presented here highlight the different potency profiles of these two agents in specific cancer cell lines. Further head-to-head comparative studies, particularly in in vivo models, are warranted to fully elucidate their relative therapeutic potential. This guide serves as a foundational resource for researchers engaged in the development and evaluation of novel antifolate therapies.

References

LSN3213128: A Head-to-Head Comparison with Other AICARFT Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance and experimental validation of LSN3213128 against other inhibitors of Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT).

Introduction

The de novo purine (B94841) biosynthesis pathway is a critical metabolic route for proliferating cancer cells, supplying the necessary building blocks for DNA and RNA synthesis. A key enzyme in this pathway is Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT), making it a compelling target for anticancer therapies. LSN3213128 has emerged as a novel, potent, and selective nonclassical antifolate inhibitor of AICARFT.[1][2] This guide provides an objective comparison of LSN3213128 with other known inhibitors that interact with this pathway, such as pemetrexed (B1662193) and lometrexol (B1675047), supported by experimental data to aid researchers in their drug development endeavors.

Mechanism of Action: Targeting Purine Synthesis

AICARFT is one of two catalytic activities of the bifunctional enzyme 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide transformylase/inosine (B1671953) monophosphate cyclohydrolase (ATIC). It catalyzes the formylation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), a crucial step in the synthesis of inosine monophosphate (IMP), the precursor for both adenosine (B11128) and guanosine (B1672433) nucleotides. Inhibition of AICARFT leads to the accumulation of ZMP and depletion of downstream purine nucleotides, ultimately causing cell growth arrest and apoptosis in rapidly dividing cancer cells.[1][3]

LSN3213128 is a potent and specific inhibitor of AICARFT.[1][2] In contrast, other antifolates like pemetrexed and lometrexol have different primary targets within the folate-dependent one-carbon metabolism pathway, with AICARFT inhibition being a secondary effect for pemetrexed. Raltitrexed is a selective inhibitor of thymidylate synthase (TS) and is included here for comparative context due to its classification as an antifolate.[3][4][5]

dot

AICARFT_Pathway cluster_purine De Novo Purine Synthesis cluster_inhibitors Inhibitor Targets cluster_other_targets Other Folate Enzymes Precursors Precursors GAR GAR Precursors->GAR Multiple Steps FGAR FGAR GAR->FGAR GARFT ZMP ZMP FGAR->ZMP Multiple Steps FAICAR FAICAR ZMP->FAICAR AICARFT (ATIC) IMP IMP FAICAR->IMP IMPCH (ATIC) AMP AMP IMP->AMP GMP GMP IMP->GMP LSN3213128 LSN3213128 AICARFT (ATIC) AICARFT (ATIC) LSN3213128->AICARFT (ATIC) Potent & Selective Inhibition Pemetrexed Pemetrexed Pemetrexed->AICARFT (ATIC) Secondary Inhibition TS Thymidylate Synthase Pemetrexed->TS Primary Inhibition DHFR Dihydrofolate Reductase Pemetrexed->DHFR Inhibition GARFT Glycinamide (B1583983) Ribonucleotide Formyltransferase Pemetrexed->GARFT Inhibition Lometrexol Lometrexol Lometrexol->GARFT Primary Inhibition

Caption: Signaling pathway of de novo purine synthesis and inhibitor targets.

Performance Comparison: LSN3213128 vs. Other AICARFT Inhibitors

The following tables summarize the quantitative data comparing the biochemical potency, cellular activity, and selectivity of LSN3213128 with other relevant inhibitors.

Table 1: Biochemical and Cellular Potency
InhibitorTarget(s)IC50 (AICARFT)Ki (Primary Target)Cellular GI50
LSN3213128 AICARFT 16 nM [1]N/A44 nM (MDA-MB-231met2)[1]
PemetrexedTS, DHFR, GARFT, AICARFTNot Reported1.3 nM (TS, pentaglutamate)0.137 µM (NCI-H460)
LometrexolGARFTNot Reported~58.5 nM (GARFT)[6]2.9 nM (CCRF-CEM)[6]
RaltitrexedTSNot ReportedNot ReportedNot Reported

Note: The inhibitory activity of pemetrexed and lometrexol is often reported for their polyglutamated forms, which are more potent and retained within cells.

Table 2: Selectivity Profile Against Other Folate-Dependent Enzymes
InhibitorAICARFTTSDHFRGARFTSHMT1MTHFD1/2/2L
LSN3213128 Potent [1]Selective[1]SelectiveSelectiveSelective[1]Selective[1]
PemetrexedInhibits[4][5]Potent Inhibition[4]Inhibits[4]Inhibits[4]Not ReportedNot Reported
LometrexolNot a primary targetNot a primary targetNot a primary targetPotent Inhibition[6]Potent InhibitionNot Reported
RaltitrexedNot a primary targetPotent InhibitionNot a primary targetNot a primary targetNot ReportedNot Reported

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Biochemical Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme.

dot

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare enzyme, substrate, buffer, and inhibitor solutions Plate_Setup Add buffer, enzyme, and inhibitor to a 96-well plate Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Start Initiate reaction by adding substrate Pre_incubation->Reaction_Start Measurement Monitor reaction progress (e.g., absorbance/fluorescence) Reaction_Start->Measurement Rate_Calculation Calculate initial reaction rates Measurement->Rate_Calculation Dose_Response Plot rates vs. inhibitor concentration Rate_Calculation->Dose_Response IC50_Determination Determine IC50 from the curve Dose_Response->IC50_Determination

Caption: Workflow for a biochemical enzyme inhibition assay.

Materials:

  • Purified recombinant AICARFT enzyme

  • AICARFT substrate (e.g., ZMP) and co-factor (e.g., 10-formyl-tetrahydrofolate)

  • Assay buffer (optimized for pH and salt concentration)

  • Test inhibitors (LSN3213128 and others) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare serial dilutions of the test inhibitors.

  • In a 96-well plate, add the assay buffer, purified AICARFT enzyme, and the inhibitor dilutions. Include controls with solvent only (no inhibitor).

  • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate and co-factor solution to all wells.

  • Immediately begin monitoring the reaction kinetics using a microplate reader at the appropriate wavelength for the detection method (e.g., monitoring the production of the product or consumption of a cofactor).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (Alamar Blue)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., NCI-H460, MDA-MB-231met2)

  • Complete cell culture medium

  • Test inhibitors

  • Alamar Blue reagent

  • 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test inhibitors. Include untreated and solvent-only controls.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add Alamar Blue reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

dot

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Implantation Subcutaneously implant cancer cells into immunocompromised mice Tumor_Growth Monitor tumor growth until they reach a specified size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Drug_Administration Administer the test compound (e.g., LSN3213128) and vehicle Randomization->Drug_Administration Monitoring Measure tumor volume and body weight regularly Drug_Administration->Monitoring Euthanasia Euthanize mice at the end of the study Monitoring->Euthanasia Endpoint reached Tumor_Excision Excise and weigh tumors Euthanasia->Tumor_Excision Further_Analysis Perform further analysis (e.g., histology, biomarker analysis) Tumor_Excision->Further_Analysis

Caption: Workflow for an in vivo tumor xenograft study.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., MDA-MB-231met2)

  • Test compound (LSN3213128) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a suspension of cancer cells into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week). Calculate tumor volume using the formula: (width² x length) / 2.

  • Continue treatment for the specified duration.

  • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • The anti-tumor efficacy is typically expressed as tumor growth inhibition (TGI).

Conclusion

LSN3213128 distinguishes itself as a potent and highly selective inhibitor of AICARFT.[1] This contrasts with other antifolates such as pemetrexed, which has multiple targets within the folate pathway, and lometrexol, which primarily targets GARFT.[4][6] The high selectivity of LSN3213128 for AICARFT may offer a more targeted therapeutic approach with a potentially wider therapeutic window. The provided experimental data and detailed protocols offer a solid foundation for researchers to further evaluate and compare the efficacy of LSN3213128 in various preclinical cancer models. This information is crucial for making informed decisions in the drug discovery and development pipeline for novel anticancer agents targeting the de novo purine biosynthesis pathway.

References

LSN3213128 in Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: As of late 2025, publicly available preclinical and clinical data on the use of LSN3213128 in specific combination therapies are limited. This guide, therefore, provides a comprehensive overview of LSN3213128 as a monotherapy, including its mechanism of action and preclinical efficacy. Furthermore, it explores potential rationale-based combination strategies that could be investigated in future studies.

LSN3213128: A Potent Inhibitor of De Novo Purine (B94841) Synthesis

LSN3213128 is a novel, orally bioavailable, nonclassical antifolate that acts as a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1] AICARFT is a key enzyme in the de novo purine biosynthesis pathway, which is responsible for the synthesis of purine nucleotides essential for DNA and RNA replication.[2][3] Cancer cells, with their high proliferation rates, are often heavily reliant on this pathway, making it an attractive target for anticancer therapies.[1]

The inhibition of AICARFT by LSN3213128 leads to two primary cellular consequences:

  • Accumulation of ZMP (5-aminoimidazole-4-carboxamide ribonucleotide): This intermediate metabolite builds up upstream of the enzymatic block.[4] ZMP is an analog of adenosine (B11128) monophosphate (AMP) and can act as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6][7]

  • Depletion of the purine pool: The block in the synthesis pathway leads to a reduction in the downstream production of inosine (B1671953) monophosphate (IMP), adenosine monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP). This purine depletion can inhibit cell growth and proliferation.[2]

Preclinical Monotherapy Data for LSN3213128

LSN3213128 has demonstrated significant anti-tumor activity as a single agent in various preclinical cancer models.[1][4][8] The following table summarizes key findings from in vivo xenograft studies.

Cancer TypeCell Line/ModelDosing RegimenKey FindingsReference
Triple-Negative Breast CancerMDA-MB-231met2 xenograft30 and 60 mg/kg, orallySignificant tumor growth inhibition.[9]
Lung CancerNCI-H460 xenograft10, 30, and 60 mg/kg, orallyDose-dependent tumor growth inhibition.[9]
Murine SarcomaA9 syngeneic model100 mg/kg, orallyAnti-proliferative effects observed.[9]

Visualizing the Mechanism and Experimental Workflow

To better understand the biological context and experimental approach for evaluating LSN3213128, the following diagrams illustrate its mechanism of action and a typical preclinical experimental workflow.

LSN3213128_Mechanism cluster_pathway De Novo Purine Biosynthesis cluster_inhibition Drug Action & Cellular Response PRPP PRPP Intermediates Pathway Intermediates PRPP->Intermediates Multiple Steps AICAR AICAR Intermediates->AICAR FAICAR FAICAR AICAR->FAICAR AICARFT ZMP ZMP Accumulation AICAR->ZMP Accumulates as ZMP IMP IMP FAICAR->IMP IMPCH Purines AMP / GMP (Purine Pool) IMP->Purines CellGrowth Inhibition of Cell Growth & Proliferation Purines->CellGrowth Depletion Inhibits LSN3213128 LSN3213128 LSN3213128->FAICAR AMPK AMPK Activation ZMP->AMPK Activates

Caption: Mechanism of action of LSN3213128 in the de novo purine synthesis pathway.

Preclinical_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis CellCulture Cancer Cell Culture CellHarvest Cell Harvest & Counting CellCulture->CellHarvest Implantation Subcutaneous Implantation in Mice CellHarvest->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Drug Administration (e.g., Oral Gavage) Randomization->Dosing Measurement Tumor Volume Measurement Dosing->Measurement Endpoint Study Endpoint (e.g., Tumor Size, Time) Measurement->Endpoint DataCollection Data Collection & Plotting Endpoint->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis

Caption: General experimental workflow for a preclinical in vivo xenograft study.

Potential Combination Therapy Strategies for LSN3213128

While specific data is lacking, the mechanism of action of LSN3213128 suggests several rational combination strategies that could enhance its anti-tumor activity.

  • Combination with other Antimetabolites: Targeting multiple nodes within nucleotide synthesis pathways could induce synergistic effects. For example, combining LSN3213128 with inhibitors of pyrimidine (B1678525) synthesis or other enzymes in the folate pathway could lead to a more profound and sustained inhibition of DNA and RNA production.

  • Combination with DNA Damaging Agents: Chemotherapy drugs (e.g., platinum-based agents) and radiation therapy induce DNA damage. The subsequent DNA repair processes require a significant supply of nucleotides. By depleting the purine pool, LSN3213128 could impair the ability of cancer cells to repair this damage, potentially sensitizing them to these therapies.

  • Combination with PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations. The rationale for combining with LSN3213128 would be similar to that for other DNA damaging agents, where purine depletion could further compromise DNA repair capacity.

  • Combination with Agents Inducing Metabolic Stress: Since LSN3213128 can lead to the activation of AMPK, a sensor of metabolic stress, combining it with other drugs that disrupt cancer cell metabolism (e.g., glycolysis inhibitors, glutaminase (B10826351) inhibitors) could create a synthetic lethal interaction.

Experimental Protocols

In Vivo Xenograft Tumor Model

This protocol is a representative example for evaluating the anti-tumor efficacy of LSN3213128 in a mouse xenograft model, based on common practices in the field.[10][11][12][13]

1. Cell Culture and Implantation:

  • Human cancer cells (e.g., MDA-MB-231met2) are cultured in appropriate media and conditions.
  • Cells are harvested, washed, and resuspended in a suitable vehicle (e.g., a mixture of media and Matrigel).
  • A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

2. Tumor Growth and Randomization:

  • Tumors are allowed to grow, and their volumes are measured regularly using calipers (Volume = 0.5 x Length x Width^2).
  • When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.

3. Drug Preparation and Administration:

  • LSN3213128 is formulated in an appropriate vehicle for oral administration.
  • Mice in the treatment groups receive the specified dose of LSN3213128 via oral gavage according to the planned schedule (e.g., once or twice daily).
  • The control group receives the vehicle only.

4. Efficacy Assessment:

  • Tumor volumes and body weights are measured throughout the study (e.g., 2-3 times per week).
  • The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group.
  • At the end of the study, tumors may be excised for further analysis (e.g., measurement of ZMP levels, western blotting for AMPK activation).

5. Statistical Analysis:

  • Statistical methods (e.g., t-test, ANOVA) are used to determine the significance of the differences in tumor growth between the treatment and control groups.

Conclusion

LSN3213128 is a promising anti-cancer agent that targets the de novo purine synthesis pathway, a critical process for rapidly proliferating cancer cells. Preclinical studies have demonstrated its efficacy as a monotherapy in various cancer models. While there is a current lack of published data on its use in combination therapies, its mechanism of action provides a strong rationale for investigating its synergy with other anti-cancer agents, including other antimetabolites, DNA damaging agents, and drugs that induce metabolic stress. Future research in these areas will be crucial to fully elucidate the therapeutic potential of LSN3213128.

References

Comparative Analysis of the Anti-Proliferative Effects of LSN3213128

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anti-proliferative effects of LSN3213128 with other notable anti-folate compounds, specifically pemetrexed (B1662193) and lometrexol (B1675047). The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental methodologies, and underlying signaling pathways.

Overview of LSN3213128

LSN3213128 is a novel, potent, and selective nonclassical anti-folate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2] AICARFT is a key enzyme in the de novo purine (B94841) biosynthetic pathway, which is often upregulated in cancerous cells to meet the high demand for nucleotides required for proliferation.[1][3] By inhibiting AICARFT, LSN3213128 leads to a dramatic elevation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), a substrate of the enzyme, which is associated with the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of cell growth.[1][4]

Comparative Anti-Proliferative Activity

The following table summarizes the in vitro anti-proliferative activity of LSN3213128 in comparison to pemetrexed and lometrexol across various cancer cell lines. It is important to note that direct head-to-head comparative studies are limited, and thus, experimental conditions from different studies are presented.

CompoundCell LineIC50 / GI50 (nM)Experimental ConditionsReference
LSN3213128 NCI-H460 (Lung)GI50: 3470Standard RPMI medium[1]
MDA-MB-231met2 (Breast)GI50: 44Standard RPMI medium[1]
CCRF-CEM (Leukemia)IC50: ---
Pemetrexed NCI-H460 (Lung)IC50: 137 ± 8Not specified[3]
A549 (Lung)IC50: 328 ± 24Not specified[3]
HCC827 (Lung)IC50: --[5]
H1975 (Lung)IC50: --[5]
Lometrexol CCRF-CEM (Leukemia)IC50: 2.9Not specified[6]

Note: IC50 refers to the half maximal inhibitory concentration, while GI50 refers to the half maximal growth inhibition. The lack of directly comparable data under identical experimental settings necessitates careful interpretation of these values.

Signaling Pathway of LSN3213128

LSN3213128 exerts its anti-proliferative effects by targeting the de novo purine biosynthesis pathway. The diagram below illustrates the mechanism of action.

LSN3213128_Pathway cluster_purine De Novo Purine Biosynthesis cluster_downstream Downstream Effects PRPP PRPP ZMP ZMP (AICAR) PRPP->ZMP Multiple Steps IMP IMP FAICAR FAICAR ZMP->FAICAR 10-formyl-THF ATIC ATIC (AICARFT domain) ZMP->ATIC FAICAR->IMP ATIC->FAICAR Formylation ZMP_acc ZMP Accumulation ATIC->ZMP_acc LSN3213128 LSN3213128 LSN3213128->ATIC AMPK AMPK Activation ZMP_acc->AMPK Proliferation Cell Proliferation Inhibition AMPK->Proliferation

Caption: Mechanism of action of LSN3213128 in inhibiting purine biosynthesis.

Experimental Protocols

In Vitro Cell Proliferation Assay

The anti-proliferative activity of LSN3213128 and comparator compounds is typically assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.

1. Cell Culture:

  • Cancer cell lines (e.g., NCI-H460, MDA-MB-231met2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • LSN3213128 and comparator drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.

3. Assay Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the culture medium is replaced with medium containing various concentrations of the test compounds.

  • Cells are incubated for a specified period (e.g., 72 hours).

  • A viability reagent (e.g., MTT, CellTiter-Glo) is added to each well according to the manufacturer's instructions.

  • The absorbance or luminescence is measured using a plate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The GI50 or IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model

The in vivo anti-tumor efficacy of LSN3213128 is evaluated using murine xenograft models.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture (e.g., NCI-H460, MDA-MB-231met2) start->cell_culture implantation Subcutaneous Implantation of Cells into Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Oral Administration of LSN3213128 or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint end End endpoint->end

Caption: A typical workflow for an in vivo xenograft study.

1. Animal Models:

  • Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.

2. Tumor Implantation:

  • A suspension of cancer cells is injected subcutaneously into the flank of the mice.

3. Tumor Growth and Randomization:

  • Tumors are allowed to grow to a palpable size.

  • Mice are then randomized into treatment and control (vehicle) groups.

4. Drug Administration:

  • LSN3213128 is administered orally at specified doses and schedules (e.g., once or twice daily).

5. Efficacy Evaluation:

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis of biomarkers such as ZMP levels.

6. Data Analysis:

  • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

  • Statistical analysis is performed to determine the significance of the anti-tumor effects.

Conclusion

LSN3213128 demonstrates potent anti-proliferative activity in vitro and in vivo against various cancer cell lines by selectively inhibiting AICARFT in the purine biosynthesis pathway. While direct comparative data with other anti-folates like pemetrexed and lometrexol is not extensively available, the existing evidence suggests that LSN3213128 is a highly effective agent. The provided experimental protocols offer a framework for further investigation and comparative analysis of this promising anti-cancer compound.

References

A Comparative Analysis of LSN 3213128 and Lometrexol: Two Distinct Inhibitors of De Novo Purine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of LSN 3213128 and lometrexol (B1675047), two antifolate compounds that inhibit the de novo purine (B94841) biosynthesis pathway, a critical process for cell growth and proliferation. While both compounds target this pathway, they do so by inhibiting different key enzymes, leading to distinct biochemical consequences and potentially different therapeutic profiles. This comparison synthesizes available preclinical data to highlight their respective mechanisms of action, potency, selectivity, and cellular effects.

Executive Summary

This compound and lometrexol are both potent inhibitors of purine synthesis, a hallmark of rapidly dividing cancer cells. However, their enzymatic targets within this pathway are different. Lometrexol is a specific inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), the first of two folate-dependent enzymes in the pathway.[1][2][3] In contrast, this compound is a highly selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), the second folate-dependent enzyme in this pathway.[4][5] This fundamental difference in their mechanism of action results in different metabolic consequences and cellular responses.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and lometrexol, providing a direct comparison of their biochemical and cellular activities.

Table 1: Biochemical Potency and Selectivity

ParameterThis compoundLometrexol
Primary Target Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT)Glycinamide Ribonucleotide Formyltransferase (GARFT)
Enzyme Inhibition (IC50/Ki) IC50 = 16 nM (AICARFT)[4][5]Ki ≈ 58.5 nM (GARFT)[6]
Selectivity Highly selective for AICARFT. IC50 > 100 µM for other folate-dependent enzymes (TS, SHMT1, MTHFD1, MTHFD2, MTHFD2L).[4][5]Specific inhibitor of GARFT. Also reported to be a potent inhibitor of human Serine hydroxymethyltransferase 1/2 (hSHMT1/2).[3][7]

Table 2: In Vitro Cellular Activity

ParameterThis compoundLometrexol
Cell Line NCI-H460 (Lung Cancer)CCRF-CEM (Leukemia)
Growth Inhibition (IC50) Growth inhibition observed, with dramatic elevation of ZMP.[8]2.9 nM[6]
Mechanism of Action Inhibition of AICARFT leads to accumulation of its substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP).[8]Inhibition of GARFT depletes the intracellular pool of purines, leading to cell cycle arrest in the S phase and apoptosis.[3][9]
Rescue of Cytotoxicity Rescued by the addition of hypoxanthine.[5]Not explicitly stated, but purine depletion suggests rescue by purine supplementation.

Signaling Pathway and Mechanism of Action

The de novo purine synthesis pathway is a multi-step process that builds purine rings from basic precursors. Both this compound and lometrexol interrupt this pathway at different stages, as illustrated below.

cluster_0 De Novo Purine Synthesis Pathway cluster_1 Cellular Consequences Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase GAR GAR PRPP->GAR Amidophosphoribosyl- transferase FGAR FGAR GAR->FGAR GARFT Purine_Depletion Purine Depletion AICAR AICAR FGAR->AICAR Multiple Steps FAICAR FAICAR AICAR->FAICAR AICARFT ZMP_Accumulation ZMP Accumulation IMP IMP FAICAR->IMP IMP Cyclohydrolase AMP_GMP AMP / GMP IMP->AMP_GMP lometrexol Lometrexol lometrexol->GAR Inhibits GARFT LSN3213128 This compound LSN3213128->AICAR Inhibits AICARFT Cell_Cycle_Arrest S-Phase Arrest Purine_Depletion->Cell_Cycle_Arrest AMPK_Activation AMPK Activation ZMP_Accumulation->AMPK_Activation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Inhibition of De Novo Purine Synthesis by Lometrexol and this compound.

Inhibition of GARFT by lometrexol blocks the pathway at an early stage, leading to a depletion of downstream purine nucleotides, which are essential for DNA and RNA synthesis.[9] This results in S-phase cell cycle arrest and apoptosis.[3][7] In contrast, inhibition of AICARFT by this compound causes the accumulation of the substrate ZMP.[8] Elevated ZMP levels can lead to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[5]

Experimental Protocols

The following sections provide an overview of the methodologies used to generate the comparative data presented in this guide.

Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of the compounds against their respective target enzymes.

General Protocol:

  • Reagents: Purified recombinant human GARFT or AICARFT enzyme, substrates (e.g., glycinamide ribonucleotide and a folate cofactor for GARFT; AICAR and a folate cofactor for AICARFT), and the test compound (this compound or lometrexol).

  • Procedure: The enzyme, substrate, and varying concentrations of the inhibitor are incubated in a suitable buffer.

  • Detection: The reaction progress is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength that corresponds to substrate consumption or product formation.

  • Data Analysis: The initial reaction rates at different inhibitor concentrations are plotted to generate a dose-response curve, from which the IC50 value is calculated. The Ki value can be determined through further kinetic studies.[1]

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.

General Protocol:

  • Cell Culture: Cancer cell lines (e.g., CCRF-CEM, NCI-H460) are cultured in a suitable medium.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or lometrexol for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 is determined.[10]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

General Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a specified size, the mice are treated with the test compound (e.g., this compound administered orally) or a vehicle control.[9][11]

  • Monitoring: Tumor growth is monitored regularly by measuring tumor volume. Animal weight and overall health are also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is assessed by comparing the tumor volumes between the treated and control groups.

cluster_0 Experimental Workflow: In Vivo Xenograft Study Cell_Culture 1. Cancer Cell Culture Implantation 2. Tumor Cell Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 4. Drug Administration (e.g., this compound or Lometrexol) Tumor_Growth->Treatment Data_Collection 5. Tumor Volume Measurement Treatment->Data_Collection Analysis 6. Data Analysis and Efficacy Determination Data_Collection->Analysis

References

Assessing the In Vivo Specificity of LSN 3213128: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo specificity and performance of LSN 3213128, a novel inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), with the established multi-targeted antifolate, Pemetrexed (B1662193). The information is compiled from publicly available experimental data to assist researchers in evaluating this compound for their studies.

Executive Summary

This compound is a potent and selective, nonclassical antifolate that specifically inhibits AICARFT, a key enzyme in the de novo purine (B94841) biosynthetic pathway.[1] This targeted mechanism of action results in the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), leading to anti-tumor activity.[2] In contrast, Pemetrexed is a multi-targeted antifolate that inhibits not only AICARFT but also other enzymes in the folate pathway, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR).[3] This broader activity profile may contribute to a different efficacy and toxicity profile compared to the highly specific action of this compound. This guide presents a side-by-side comparison of their enzymatic inhibition, in vivo efficacy in relevant cancer models, and the experimental protocols used to generate this data.

Data Presentation

Table 1: Enzymatic Inhibition Profile
CompoundPrimary TargetIC50 (AICARFT)Off-Target Enzyme Inhibition
This compound AICARFT16 nM[2]Selective over TS, SHMT1, MTHFD1, MTHFD2, and MTHFD2L[2]
Pemetrexed TS, DHFR, GARFT, AICARFTKi (AICARFT): ~2.6 µM (polyglutamated form)Broad-spectrum antifolate
Table 2: In Vivo Efficacy in Xenograft Models
CompoundCancer ModelDosage and AdministrationTumor Growth Inhibition (TGI)Reference
This compound NCI-H460 (Lung Cancer)30 or 100 mg/kg, oral, daily for 13 daysDose-responsive anti-proliferative effects[4]
This compound MDA-MB-231met2 (Breast Cancer)30 and 60 mg/kg, oral, daily for 22 daysSignificant anti-proliferative effects[4]
Pemetrexed Non-Small Cell Lung Cancer (NSCLC)Varies (often in combination with platinum agents)Response rates of 16-23% as a single agent[5]
Pemetrexed HCC827 (Lung Adenocarcinoma)-Additive antitumor activity when combined with icotinib (B1223)[6][7]

Mandatory Visualization

G De Novo Purine Biosynthesis Pathway Inhibition cluster_0 Purine Biosynthesis Pathway cluster_1 Inhibitor Targets cluster_2 Other Folate-Dependent Enzymes PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR AICAR->FAICAR AICARFT IMP IMP FAICAR->IMP LSN3213128 LSN3213128 AICARFT AICARFT LSN3213128->AICARFT Pemetrexed Pemetrexed Pemetrexed->AICARFT TS TS Pemetrexed->TS DHFR DHFR Pemetrexed->DHFR

Caption: Inhibition of the de novo purine biosynthesis pathway by this compound and Pemetrexed.

G Experimental Workflow for In Vivo Specificity Assessment start Select Cancer Cell Lines (e.g., NCI-H460, MDA-MB-231) implant Subcutaneous Implantation of Tumor Cells into Immunocompromised Mice start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomization of Mice into Treatment Groups growth->randomize treat Oral Administration of This compound or Vehicle randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor collect Collect Tumor and Plasma Samples monitor->collect analyze Analyze Biomarkers (e.g., ZMP levels) and Assess Off-Target Effects collect->analyze end Comparative Analysis of Efficacy and Specificity analyze->end

Caption: A generalized workflow for assessing the in vivo efficacy and specificity of an anti-cancer compound.

Experimental Protocols

In Vivo Tumor Xenograft Model

A standard experimental protocol for assessing the in vivo efficacy of anti-cancer compounds like this compound in a xenograft model is as follows:

  • Cell Culture: Human cancer cell lines (e.g., NCI-H460 lung cancer, MDA-MB-231met2 breast cancer) are cultured in appropriate media and conditions.[8]

  • Animal Models: Athymic nude mice are commonly used as they are immunocompromised and can accept human tumor xenografts.[2]

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The treatment group receives the investigational drug (e.g., this compound administered orally), while the control group receives a vehicle.

  • Monitoring: Tumor volumes and body weights of the mice are monitored throughout the study to assess efficacy and toxicity.

  • Endpoint and Analysis: At the end of the study, tumors are excised and weighed. Tumor samples can be used for further analysis, such as measuring the levels of biomarkers like ZMP to confirm target engagement.

Assessment of Specificity

To assess the specificity of this compound in vivo, the following approaches can be employed:

  • Biomarker Analysis: Measurement of the on-target biomarker, ZMP, in tumor tissues following treatment. A dose-dependent increase in ZMP levels would indicate target engagement.[2]

  • Off-Target Effects Monitoring: Comprehensive monitoring of the animals for any signs of toxicity that are not explained by the on-target mechanism. This can include monitoring body weight, clinical signs, and histopathological analysis of major organs at the end of the study. The absence of significant off-target toxicities at efficacious doses would support the in vivo specificity of the compound.

  • Comparative Studies: Comparing the toxicity profile of this compound with a less specific agent like Pemetrexed in the same animal model can highlight the advantages of a more targeted approach.

References

The Synergistic Potential of LSN3213128 with Chemotherapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for synergistic interactions between novel therapeutic agents and existing chemotherapy regimens is paramount for advancing cancer treatment. This guide addresses the current landscape of research into the synergistic effects of LSN3213128, a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), with conventional chemotherapy.

Executive Summary:

LSN3213128 is a nonclassical, orally bioavailable antifolate that targets a key enzyme in the de novo purine (B94841) biosynthetic pathway.[1][2] Its mechanism of action, which involves the inhibition of AICARFT, leads to the accumulation of the metabolite ZMP and has demonstrated standalone anti-tumor activity in preclinical models of breast and lung cancer.[1][3] However, a comprehensive review of publicly available scientific literature and clinical trial databases reveals a critical gap: there is currently no published experimental data demonstrating the synergistic effects of LSN3213128 in combination with any standard chemotherapy agents.

This guide will proceed by first detailing the established mechanism of action of LSN3213128 as a monotherapy. Subsequently, it will outline the hypothetical experimental frameworks required to evaluate its potential synergistic interactions with other chemotherapeutics. This approach is intended to provide a foundational understanding for researchers aiming to explore this promising area of cancer therapy.

Understanding LSN3213128: Mechanism of Action

LSN3213128 exerts its anti-tumor effects by selectively inhibiting AICARFT, an essential enzyme in the synthesis of purines, which are fundamental building blocks of DNA and RNA.[1] In rapidly proliferating cancer cells, the demand for purines is significantly elevated, making this pathway an attractive therapeutic target.

The inhibition of AICARFT by LSN3213128 leads to two key downstream events:

  • Depletion of Purine Nucleotides: By blocking a late step in de novo purine synthesis, LSN3213128 restricts the availability of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). This purine starvation is hypothesized to be a primary driver of its anti-proliferative effects.

  • Accumulation of ZMP: The enzymatic block causes a buildup of the substrate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP).[1][3] ZMP is known to be an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. While AMPK activation is observed in cell culture models treated with LSN3213128, its direct contribution to the anti-tumor effect in vivo is less clear, as tumors often exhibit high baseline AMPK activity.

The following diagram illustrates the signaling pathway affected by LSN3213128:

LSN3213128_Mechanism cluster_purine De Novo Purine Synthesis cluster_inhibition cluster_downstream PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR AICARFT AICARFT (ATIC) AICAR->AICARFT Substrate ZMP_acc ZMP Accumulation AICAR->ZMP_acc Accumulates FAICAR FAICAR IMP IMP Purine_dep Purine Depletion FAICAR->Purine_dep Depletes AMP_GMP AMP & GMP DNA_RNA DNA & RNA Synthesis LSN3213128 LSN3213128 LSN3213128->AICARFT Inhibition AICARFT->FAICAR Product AMPK_act AMPK Activation ZMP_acc->AMPK_act Proliferation_inhibit Inhibition of Cell Proliferation Purine_dep->Proliferation_inhibit AMPK_act->Proliferation_inhibit

Mechanism of action of LSN3213128.

Preclinical Monotherapy Data for LSN3213128

While combination therapy data is lacking, preclinical studies have established the efficacy of LSN3213128 as a single agent in cancer models.

Cell LineCancer TypeGI₅₀ (nM)Experimental ConditionsReference
NCI-H460Lung Cancer3470Standard RPMI medium[4]
MDA-MB-231Breast Cancer44Standard RPMI medium[4]
Xenograft ModelCancer TypeDosing RegimenOutcomeReference
MDA-MB-231met2Breast Cancer30-60 mg/kg, p.o., twice daily for 22 daysTumor growth inhibition[4]
NCI-H460Lung Cancer30 or 100 mg/kg, p.o.Tumor growth inhibition[4]
A9 (syngeneic)Murine Sarcoma100 mg/kg, p.o.Tumor growth inhibition

Evaluating Synergistic Potential: A Proposed Experimental Framework

To address the current knowledge gap, a systematic evaluation of LSN3213128 in combination with standard-of-care chemotherapies is necessary. Below are detailed, hypothetical experimental protocols that could be employed to investigate these potential synergies.

In Vitro Synergy Assessment

Objective: To determine if LSN3213128 exhibits synergistic, additive, or antagonistic effects with common chemotherapy agents in relevant cancer cell lines.

Potential Combination Agents:

  • Platinum-based agents (Cisplatin, Carboplatin): Induce DNA damage.

  • Antimetabolites (5-Fluorouracil, Gemcitabine, Pemetrexed): Interfere with DNA and RNA synthesis through different mechanisms.

  • Taxanes (Paclitaxel, Docetaxel): Inhibit mitosis.

Methodology:

  • Cell Culture: Utilize a panel of cancer cell lines, including those known to be sensitive to LSN3213128 (e.g., MDA-MB-231, NCI-H460) and others relevant to the combination agent's clinical use.

  • Drug Concentration Matrix: Prepare a dose-response matrix for LSN3213128 and the selected chemotherapy agent, both individually and in combination at various fixed ratios.

  • Cell Viability Assay: After a predetermined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

The following diagram outlines the workflow for an in vitro synergy study:

in_vitro_workflow start Select Cancer Cell Lines drug_prep Prepare Drug Dilutions (LSN3213128 & Chemo Agent) start->drug_prep matrix_setup Create Dose-Response Matrix (Single Agents & Combinations) drug_prep->matrix_setup cell_seeding Seed Cells in Multi-well Plates matrix_setup->cell_seeding treatment Treat Cells with Drug Matrix cell_seeding->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_analysis Analyze Data using Chou-Talalay Method viability_assay->data_analysis end Determine Combination Index (CI) (Synergy, Additivity, or Antagonism) data_analysis->end

Workflow for in vitro synergy assessment.
In Vivo Combination Efficacy Studies

Objective: To determine if the combination of LSN3213128 and a chemotherapy agent results in enhanced anti-tumor efficacy in a preclinical animal model.

Methodology:

  • Model Selection: Utilize immunodeficient mice bearing xenografts of human cancer cell lines that demonstrated synergy in vitro.

  • Group Allocation: Randomly assign mice to the following treatment groups:

    • Vehicle control

    • LSN3213128 alone

    • Chemotherapy agent alone

    • LSN3213128 in combination with the chemotherapy agent

  • Dosing and Administration: Administer drugs at doses known to be effective but sub-maximal for single-agent therapy to allow for the observation of synergistic effects. The route of administration should mimic clinical use (e.g., oral for LSN3213128, intravenous for many chemotherapies).

  • Efficacy Endpoints: Monitor tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival analysis.

  • Statistical Analysis: Compare tumor growth between the combination group and the single-agent and vehicle control groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Conclusion and Future Directions

LSN3213128 represents a promising novel anti-cancer agent with a well-defined mechanism of action. While its efficacy as a monotherapy is supported by preclinical data, its potential in combination with other chemotherapeutic agents remains an unexplored but highly significant area of research. The experimental frameworks outlined in this guide provide a roadmap for elucidating the synergistic potential of LSN3213128. The results of such studies would be invaluable for guiding the future clinical development of this compound and could potentially offer new, more effective treatment strategies for a range of cancers. Researchers are strongly encouraged to pursue these investigations to unlock the full therapeutic promise of AICARFT inhibition in oncology.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for LSN 3213128

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety, handling, and disposal information for LSN 3213128, a selective, nonclassical, orally bioavailable antifolate. The primary goal is to furnish researchers, scientists, and drug development professionals with the necessary procedural guidance to ensure safe laboratory operations and proper material disposal.

Proper Disposal Procedures for this compound

According to the Safety Data Sheet (SDS) for this compound (CAS No. 1941211-99-9), the substance is not classified as a hazardous mixture.[1] However, it is imperative to adhere to standard laboratory best practices and local regulations for chemical waste disposal.

Step-by-Step Disposal Protocol:

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Regulations can vary significantly by region and institution.

  • Solid Waste:

    • Collect waste this compound powder in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number ("1941211-99-9"), and any other identifiers required by your institution.

    • Dispose of the container through your institution's chemical waste program. Do not mix with general laboratory trash.

  • Liquid Waste (Solutions):

    • Solutions of this compound, for instance, in DMSO, should be collected in a designated, sealed, and clearly labeled waste container.

    • The label must indicate the solvent used and the approximate concentration of this compound.

    • Never dispose of solutions containing this compound down the drain.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated, sealed waste bag or container.

    • This waste should be disposed of through the chemical waste stream, not as regular trash.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number 1941211-99-9[1][2]
Molecular Formula C17H16FN3O4S2[1][2]
Molecular Weight 409.46 g/mol [1][2]
Appearance Powder[2]

Biological Activity

This compound is a potent and specific inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[3][4][5][6] This inhibition leads to anti-tumor activity.[3][4][5][6]

TargetIC50 (Enzyme Inhibition)IC50 (Cell-based)Reference
AICARFT 16 nM19 nM[3]
Cell LineGI50 (Standard RPMI Medium)GI50 (Low-Folate Medium)Reference
NCI-H460 3470 nMNot Reported[6]
MDA-MB-231 44 nMNot Reported[6]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

FormStorage TemperatureDurationReference
Powder -20°C3 years[3]
In Solvent -80°C1 year[3]

Handling Recommendations:

  • Use in a well-ventilated area.[1]

  • Avoid inhalation, and contact with skin and eyes.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • An accessible safety shower and eye wash station should be available.[1]

Experimental Protocols

General Protocol for In Vitro Cell Proliferation Assay:

This protocol provides a general framework for assessing the anti-proliferative effects of this compound on cancer cell lines.

  • Cell Culture: Culture cancer cell lines (e.g., NCI-H460, MDA-MB-231) in appropriate media and conditions as recommended by the supplier.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[3] Perform serial dilutions to achieve the desired final concentrations.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control if available.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

LSN3213128_Mechanism_of_Action cluster_inhibition Purine Synthesis Purine Synthesis AICARFT AICARFT Purine Synthesis->AICARFT ZMP Accumulation ZMP Accumulation Tumor Growth Inhibition Tumor Growth Inhibition AICARFT->Tumor Growth Inhibition This compound This compound This compound->AICARFT This compound->AICARFT Inhibits ZMP Accumulation->Tumor Growth Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow A Cell Culture C Cell Seeding A->C B Compound Preparation D Treatment with this compound B->D C->D E Incubation D->E F Viability Assay E->F G Data Analysis (GI50) F->G

Caption: In Vitro Cell Proliferation Assay Workflow.

References

Personal protective equipment for handling LSN 3213128

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of LSN 3213128, a selective, nonclassical, orally bioavailable antifolate with potent and specific inhibitory activity for aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT).[1][2] While the Safety Data Sheet (SDS) for this compound states that it is not a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Operation Required PPE Justification
Weighing and Aliquoting (Powder) - Nitrile gloves- Safety glasses with side shields- Laboratory coat- N95 respirator (or work in a ventilated enclosure)Prevents skin contact, eye exposure, and inhalation of fine particulates. Dry powders can become airborne during handling.[3]
Solution Preparation - Nitrile gloves- Safety glasses with side shields- Laboratory coatProtects against splashes and direct contact with the compound and solvents.
Cell Culture and In Vitro Assays - Nitrile gloves- Laboratory coatStandard practice for aseptic technique and protection from the chemical agent.
Animal Handling (In Vivo Studies) - Nitrile gloves- Laboratory coat- Safety glassesPrevents direct contact with the compound and treated animals.

Quantitative Data Summary

The following tables provide a summary of the known quantitative data for this compound.

Physical and Chemical Properties

Property Value Source
Molecular Formula C₁₇H₁₆FN₃O₄S₂MedChemExpress SDS
Molecular Weight 409.46 g/mol MedChemExpress SDS
Appearance Off-white to pink solid[1]
Solubility in DMSO ≥ 83.33 mg/mL (203.51 mM)[1]

Storage and Stability

Form Storage Temperature Stability Source
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C2 years[1]
-20°C1 year[1]

Experimental Protocols

Standard Operating Procedure for Handling this compound Powder
  • Preparation :

    • Ensure a clean and uncluttered workspace. A chemical fume hood or a ventilated balance enclosure is recommended for handling the powder.

    • Don the appropriate PPE: laboratory coat, nitrile gloves, and safety glasses with side shields. An N95 respirator is recommended if not working in a ventilated enclosure.

    • Have all necessary equipment ready, including spatulas, weigh boats, and pre-labeled containers.

  • Weighing :

    • Carefully open the container of this compound to avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat on a calibrated analytical balance.

    • Minimize the generation of dust during transfer.

    • Securely close the stock container of this compound immediately after use.

  • Solubilization :

    • Transfer the weighed powder to an appropriate vessel for dissolution.

    • Add the desired solvent (e.g., DMSO) to the powder.[1]

    • If necessary, aid dissolution by gentle vortexing or sonication.[4]

    • Ensure the solution is clear and all solid has dissolved before use.

  • Cleanup :

    • Wipe down the work surface with a damp cloth to remove any residual powder.

    • Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) in the designated chemical waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

Operational and Disposal Plans

Handling and Storage Workflow

This compound Handling and Storage Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment receive Receive this compound log Log in Inventory receive->log store Store at appropriate temperature (-20°C for powder) log->store ppe Don Appropriate PPE store->ppe Prepare for use weigh Weigh Powder in Ventilated Area ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for receiving, storing, handling, and post-experiment cleanup of this compound.

Disposal Plan

Although this compound is not classified as a hazardous substance, it is prudent to dispose of it as chemical waste to prevent environmental contamination.

  • Solid Waste : Collect unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste : Solutions containing this compound should be collected in a designated, sealed container for liquid chemical waste. Do not pour solutions down the drain unless permitted by your institution's environmental health and safety office.[5][6]

  • Empty Containers : The original container of this compound, once empty, should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. The rinsed container can then be disposed of in the regular trash, with the label defaced.

  • Labeling : All waste containers must be clearly labeled with "Chemical Waste," the name of the compound (this compound), and the primary solvent if applicable.

  • Disposal : Follow your institution's guidelines for the final disposal of chemical waste. Contact your environmental health and safety department for specific procedures.

PPE Selection Logic

PPE Selection Logic for this compound start Start: Handling this compound task What is the handling task? start->task weighing Weighing/Aliquoting Powder task->weighing Powder solution Preparing Solution task->solution Liquid invitro In Vitro Experiment task->invitro Cell-based invivo In Vivo Experiment task->invivo Animal ppe_powder Required PPE: - Lab Coat - Gloves - Safety Glasses - N95 Respirator (or ventilated enclosure) weighing->ppe_powder ppe_solution Required PPE: - Lab Coat - Gloves - Safety Glasses solution->ppe_solution ppe_invitro Required PPE: - Lab Coat - Gloves invitro->ppe_invitro ppe_invivo Required PPE: - Lab Coat - Gloves - Safety Glasses invivo->ppe_invivo

Caption: Decision diagram for selecting the appropriate PPE based on the handling task for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.